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  • Product: {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol
  • CAS: 1314984-20-7

Core Science & Biosynthesis

Foundational

Whitepaper: Physicochemical Profiling and Synthetic Utility of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol

Executive Summary {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol (CAS: 1314984-20-7) is a highly versatile, bifunctional building block of significant interest in medicinal chemistry and rational drug design. Featuring a b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol (CAS: 1314984-20-7) is a highly versatile, bifunctional building block of significant interest in medicinal chemistry and rational drug design. Featuring a benzylic alcohol moiety and an imidazole heterocycle bridged by a methylene spacer, the compound offers orthogonal reactivity sites. This technical guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and detailed laboratory protocols for its manipulation. The compound serves as a critical pharmacophore, particularly in the development of cytochrome P450 (CYP450) inhibitors and histamine receptor modulators.

Physicochemical and Thermodynamic Profile

Understanding the baseline physicochemical properties of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol is critical for predicting its behavior in both biological systems and synthetic workflows. The table below summarizes its core quantitative data.

PropertyValueCausality / Significance in Drug Design
Molecular Formula C11H12N2ODefines the mass and elemental composition.
Molecular Weight 188.23 g/mol Highly favorable for fragment-based drug discovery (FBDD).
LogP (Predicted) ~1.3Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping.
pKa (Imidazole N) 6.5 – 7.0Exists in an equilibrium of protonated and neutral states at physiological pH (7.4).
Hydrogen Bond Donors 2 (-OH, -NH)Facilitates strong directional interactions with receptor active sites.
Hydrogen Bond Acceptors 2 (-N=, -O-)Enables coordination with metalloenzymes (e.g., Fe3+ in heme).
Rotatable Bonds 3Provides sufficient conformational plasticity to adapt to target binding pockets.

Structural Dynamics & Chemical Reactivity

Imidazole Tautomerism and Metalloenzyme Coordination

The imidazole ring of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol exhibits rapid N1/N3 prototropic tautomerism. The relative population of these tautomers is highly dependent on the local pH and dielectric constant of the solvent environment. Historically, 13C-H nuclear spin-spin coupling constants have been utilized to precisely map this tautomeric equilibrium . In the context of drug discovery, the unprotonated nitrogen atom (featuring a lone pair of electrons) acts as a potent Lewis base. This enables the molecule to coordinate directly with the transition metal centers of metalloenzymes. A classic application is the inhibition of CYP450 enzymes, where the imidazole nitrogen forms a coordinate covalent bond with the ferric (Fe3+) heme iron, inducing a characteristic Type II spectral shift and displacing the axial water molecule necessary for oxygen activation .

Benzyl Alcohol Oxidation Dynamics

The para-substituted benzylic alcohol provides a synthetic handle for further functionalization. The selective oxidation of benzyl alcohols to benzaldehydes is a fundamental transformation in organic synthesis and electrocatalysis . Because the imidazole ring is electron-rich and susceptible to oxidative degradation under harsh conditions, chemoselective oxidants must be employed to target the benzylic carbon exclusively.

Reactivity Core {4-[(1H-imidazol-4-yl)methyl] phenyl}methanol Hydroxyl Benzyl Alcohol Moiety (-CH2OH) Core->Hydroxyl Imidazole Imidazole Ring (C3H3N2) Core->Imidazole Oxidation Selective Oxidation (Aldehyde/Acid) Hydroxyl->Oxidation Esterification Esterification (Prodrug Formation) Hydroxyl->Esterification Tautomerism N1/N3 Tautomerism (pH Dependent) Imidazole->Tautomerism MetalCoord Heme Iron Coordination (CYP450 Inhibition) Imidazole->MetalCoord

Fig 1. Bifunctional chemical reactivity pathways of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol.

Experimental Workflows & Protocols

Protocol: Chemoselective Oxidation to 4-[(1H-imidazol-4-yl)methyl]benzaldehyde

Causality Statement: To prevent the oxidative cleavage of the sensitive imidazole ring, activated Manganese Dioxide (MnO2) is selected. MnO2 operates via a single-electron transfer radical mechanism that is highly specific to allylic and benzylic alcohols, leaving the heterocyclic nitrogen atoms untouched. This self-validating choice prevents over-oxidation to the carboxylic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol in 15 mL of anhydrous dichloromethane (DCM).

  • Activation: Add 10.0 mmol (10 equivalents) of activated MnO2. (Note: The large excess is required because the reaction occurs entirely on the solid surface of the heterogeneous MnO2 lattice).

  • Reaction: Stir the suspension vigorously at room temperature (20-25°C) for 12-16 hours. Monitor the reaction via TLC (eluent: 9:1 DCM:MeOH) to validate the consumption of the starting material.

  • Filtration: Once complete, filter the black suspension through a pad of Celite to remove the manganese salts. Wash the Celite pad with an additional 20 mL of DCM.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purification: Purify via flash column chromatography if trace impurities are observed.

Protocol: RP-HPLC Analytical Characterization

Causality Statement: The imidazole ring has a pKa of ~6.8. If the HPLC mobile phase pH is near this value, the molecule will exist in a mixed ionization state, leading to severe peak tailing and poor resolution. To ensure a robust, self-validating method, the mobile phase must be buffered to at least 2 pH units away from the pKa. We utilize 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) to fully protonate the imidazole ring, ensuring sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Column Selection: Use a C18 Reverse-Phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) capable of withstanding acidic pH.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water with 0.1% TFA (v/v).

    • Solvent B: HPLC-grade Acetonitrile with 0.1% TFA (v/v).

  • Gradient Elution: Program a linear gradient from 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B to wash the column.

  • Flow Rate & Temperature: Set the flow rate to 1.0 mL/min and maintain the column compartment at 30°C to ensure reproducible retention times.

  • Detection: Monitor UV absorbance at 210 nm (for the aliphatic/alcohol transitions) and 254 nm (for the aromatic phenyl and imidazole rings).

  • Sample Prep: Dissolve the analyte in a 50:50 mixture of Solvent A and Solvent B at a concentration of 1 mg/mL. Inject 10 µL.

CYP450Binding Entry Ligand Entry (Active Site Access) Orientation Pharmacophore Orientation Entry->Orientation Coordination Fe(III)-N Coordination (Imidazole Ring) Orientation->Coordination Heme Proximity Inhibition Enzyme Inhibition (Type II Spectrum) Coordination->Inhibition

Fig 2. Mechanism of CYP450 enzyme inhibition via imidazole-heme iron coordination.

Conclusion

{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol is a structurally elegant molecule whose dual functionality drives its utility. By understanding the causal relationships between its pKa, tautomeric states, and redox potentials, researchers can deploy self-validating protocols to harness its full potential in drug discovery and synthetic chemistry.

References

  • Wasylishen, R. E., & Tomlinson, G. (1977). Application of Long-Range 13C,H Nuclear Spin-Spin Coupling Constants in the Study of Imidazole Tautomerism in L-histidine, and Related Compounds. Canadian Journal of Biochemistry. URL: [Link]

  • Verras, A., Alian, A., & Ortiz de Montellano, P. R. (2006). Cytochrome P450 active site plasticity: attenuation of imidazole binding in cytochrome P450(cam) by an L244A mutation. Protein Engineering, Design and Selection. URL: [Link]

  • Qiu, J., Forbes, T., & Lin, T. (2025). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Catalysis Science & Technology (RSC). URL: [Link]

Exploratory

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol

A Senior Application Scientist's Approach to Unveiling a Novel Compound's Biological Activity Abstract This technical guide outlines a comprehensive in vitro strategy to determine the mechanism of action of the novel com...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Approach to Unveiling a Novel Compound's Biological Activity

Abstract

This technical guide outlines a comprehensive in vitro strategy to determine the mechanism of action of the novel compound {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol. The structural motifs of this molecule, namely the imidazole and phenylmethanol moieties, are present in numerous pharmacologically active agents. This suggests a range of potential biological targets, including protein kinases, cyclooxygenases, and fungal enzymes.[1][2][3] This document provides a structured, hypothesis-driven approach for researchers, scientists, and drug development professionals to systematically investigate the compound's biological activity. The guide details a series of in vitro assays, from broad-spectrum screening to specific enzyme inhibition and cell-based signaling pathway analysis, designed to identify and characterize the molecular mechanism of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol.

Introduction: Deconstructing {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol

  • The Imidazole Scaffold: The imidazole ring is a well-established pharmacophore found in a wide array of therapeutic agents.[2][3] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a versatile component for interacting with biological macromolecules.[2] Imidazole-containing compounds have demonstrated a broad spectrum of activities, including anticancer, antifungal, anti-inflammatory, and antiviral effects.[2][3][5] Notably, many imidazole derivatives function as enzyme inhibitors, targeting kinases, histone deacetylases (HDACs), and cytochrome P450 enzymes.[2][6]

  • The Phenylmethanol Moiety: The phenylmethanol (benzyl alcohol) substructure is also a common feature in medicinal chemistry, often serving as a linker or a key interacting group.[7][8] Benzyl alcohol and its derivatives are known to possess antimicrobial and local anesthetic properties.[7] The hydroxyl group can act as a hydrogen bond donor or acceptor, contributing to binding affinity and specificity.

The combination of these two moieties in {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol presents a compelling case for investigating its potential as a modulator of key biological pathways. This guide proposes a systematic in vitro approach to elucidate its mechanism of action.

Postulated Mechanisms of Action and Experimental Rationale

Based on the known pharmacology of imidazole and phenylmethanol derivatives, several putative mechanisms of action for {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol can be proposed. The following sections outline these hypotheses and the experimental strategies to test them.

Hypothesis 1: Inhibition of Protein Kinases

Rationale: Imidazole-based compounds are potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases like cancer.[1][6] The imidazole ring can act as a hinge-binding motif in the ATP-binding pocket of many kinases.

Experimental Approach: A tiered approach will be employed, starting with a broad kinase panel screen followed by more focused secondary assays.

Workflow for Kinase Inhibition Assessment

A Compound Synthesis & QC {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol B Broad-Spectrum Kinase Screen (e.g., KinomeScan) A->B Test Compound C Data Analysis & Hit Identification (Primary Hits with >90% Inhibition) B->C Binding Data D Dose-Response & IC50 Determination (Biochemical Assays for Hits) C->D Prioritized Kinases E Cell-Based Target Engagement Assay (e.g., NanoBRET™) D->E Confirmed Hits F Downstream Signaling Pathway Analysis (Western Blot for Phospho-substrates) E->F Cellular Potency G Mechanism of Action Elucidation F->G Pathway Effects

Caption: Workflow for kinase inhibitor profiling.

Experimental Protocols:

  • Broad-Spectrum Kinase Profiling:

    • Objective: To identify potential kinase targets from a large panel.

    • Method: Utilize a commercially available kinase binding assay panel (e.g., DiscoverX KINOMEscan™).

    • Procedure:

      • Submit {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol at a standard concentration (e.g., 10 µM).

      • The assay measures the ability of the compound to displace a ligand from the ATP-binding site of over 400 kinases.

      • Data is reported as percent inhibition.

    • Interpretation: Kinases showing significant inhibition (typically >90%) are considered primary hits.

  • Biochemical IC50 Determination:

    • Objective: To quantify the potency of the compound against the identified primary kinase hits.

    • Method: Use a luminescence-based kinase assay (e.g., Promega ADP-Glo™).

    • Procedure:

      • Prepare a serial dilution of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol.

      • Incubate the compound with the purified kinase, its substrate, and ATP.

      • The ADP-Glo™ reagent is added to measure the amount of ADP produced, which correlates with kinase activity.

      • Generate a dose-response curve and calculate the IC50 value.

  • Cell-Based Target Engagement:

    • Objective: To confirm that the compound interacts with the target kinase in a cellular context.

    • Method: Employ a target engagement assay such as the NanoBRET™ Target Engagement Assay.

    • Procedure:

      • Use a cell line engineered to express the target kinase fused to a NanoLuc® luciferase.

      • Add a fluorescent tracer that binds to the kinase.

      • Treat cells with varying concentrations of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol.

      • Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Displacement of the tracer by the compound results in a loss of BRET.

      • Calculate the cellular IC50.

  • Downstream Signaling Analysis:

    • Objective: To assess the functional consequence of kinase inhibition in cells.

    • Method: Western blotting for phosphorylated downstream substrates.

    • Procedure:

      • Treat an appropriate cell line with the compound at concentrations around its cellular IC50.

      • Lyse the cells and separate proteins by SDS-PAGE.

      • Probe with antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase.

      • A decrease in the phosphorylation signal indicates on-target activity.

Hypothesis 2: Inhibition of Cyclooxygenase (COX) Enzymes

Rationale: Some imidazole-containing compounds exhibit anti-inflammatory properties by inhibiting COX enzymes (COX-1 and COX-2), which are key to the synthesis of prostaglandins.[3]

Experimental Approach: A direct enzymatic assay will be used to determine the inhibitory activity against both COX-1 and COX-2.

Experimental Protocol:

  • COX Inhibition Assay:

    • Objective: To measure the IC50 of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol against COX-1 and COX-2.

    • Method: Use a commercially available colorimetric or fluorescent COX inhibitor screening assay kit (e.g., from Cayman Chemical).

    • Procedure:

      • Incubate purified ovine COX-1 or human recombinant COX-2 with heme and the compound at various concentrations.

      • Initiate the reaction by adding arachidonic acid.

      • The assay measures the peroxidase activity of COX, which is detected by a colorimetric or fluorescent probe.

      • Generate dose-response curves and calculate IC50 values for both enzymes.

    • Interpretation: Compare the IC50 values for COX-1 and COX-2 to determine the potency and selectivity of inhibition.

Hypothesis 3: Antifungal Activity via CYP51 Inhibition

Rationale: Azole antifungals, which contain an imidazole or triazole ring, act by inhibiting lanosterol 14α-demethylase (CYP51), a fungal cytochrome P450 enzyme essential for ergosterol biosynthesis.[2][9]

Experimental Approach: The investigation will start with a fungal growth inhibition assay, followed by a direct enzyme inhibition assay if antifungal activity is observed.

Workflow for Antifungal Activity Assessment

A Compound Stock Solution B Fungal Growth Inhibition Assay (e.g., Candida albicans, Aspergillus fumigatus) A->B E CYP51 Enzyme Inhibition Assay (Recombinant Fungal CYP51) A->E G Ergosterol Biosynthesis Assay (Cell-based) A->G C Determine Minimum Inhibitory Concentration (MIC) B->C D If MIC is significant C->D D->E D->G F Determine IC50 E->F H Confirmation of Mechanism F->H G->H

Caption: Workflow for evaluating antifungal activity.

Experimental Protocols:

  • Fungal Growth Inhibition Assay:

    • Objective: To determine the minimum inhibitory concentration (MIC) of the compound against pathogenic fungi.

    • Method: Broth microdilution method according to CLSI guidelines.

    • Procedure:

      • Prepare a two-fold serial dilution of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol in a 96-well plate.

      • Inoculate each well with a standardized suspension of fungal cells (e.g., Candida albicans, Aspergillus fumigatus).

      • Incubate at the appropriate temperature for 24-48 hours.

      • The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

  • Fungal CYP51 Inhibition Assay:

    • Objective: To directly measure the inhibition of fungal lanosterol 14α-demethylase.

    • Method: A cell-free assay using recombinant fungal CYP51.

    • Procedure:

      • Incubate the recombinant enzyme with the compound at various concentrations in the presence of a suitable substrate (e.g., lanosterol) and NADPH-cytochrome P450 reductase.

      • Monitor the depletion of the substrate or the formation of the product by HPLC or LC-MS.

      • Calculate the IC50 value from the dose-response curve.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Summary of In Vitro Potency of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol

Assay TypeTargetEndpointValue (µM)
Kinase InhibitionIdentified Kinase HitIC50TBD
Cellular Target EngagementIdentified Kinase HitIC50TBD
COX InhibitionCOX-1IC50TBD
COX InhibitionCOX-2IC50TBD
Antifungal ActivityCandida albicansMICTBD
Antifungal ActivityAspergillus fumigatusMICTBD
Enzyme InhibitionFungal CYP51IC50TBD

TBD: To be determined through experimentation.

Conclusion

This technical guide provides a robust and logical framework for the in vitro characterization of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol. By systematically testing plausible hypotheses derived from the compound's chemical structure, researchers can efficiently identify its primary biological target(s) and elucidate its mechanism of action. The proposed workflows, from broad screening to detailed enzymatic and cell-based assays, ensure a comprehensive and rigorous investigation. The insights gained from these studies will be crucial for guiding any further preclinical and clinical development of this compound.

References

  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. International Journal of Scientific Research in Engineering and Development. [Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. [Source not further specified]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIhdPcUZVvR_DHEo9eS_UOPDHKQNh4ct4ZxuuTeg22XosJzjXyO6oF9StpfjX6cdFez4mL_WN5KrLdU-qS4EfHHzVy7D-lGEE88w5IpDWhWUcDRiSUskbEuH9_7TvumPi4YXeObr2EftNiB-qcxKPFLKMNB_aeaxhPoh4BbNKNmqiriTumSf6gFTVnKrhbJTWXr8QFnI19dQAB7FBp3MeiKTwpbvBvC9iIh_pVQAI=]
  • Discovery of selective imidazole-based inhibitors of mammalian 15-lipoxygenase: Highly potent against human enzyme within a cellular environment. ResearchGate. [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. [Source not further specified]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEH8breG98wmJigZE5flzPt1Jd_4T6FEM_qiyIWFth2F-x-LY6vdxQ7wWfaLugzSMF9wJIDOkk7Rzgkd4F437Uud1VvWaAI2AII5gRMLrTj9oF9zutk9Nzaed_nZFwQ_MVIxvrTxWY=]
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. [Source not further specified]. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE73zuKfDqxUVzDgWMHDy1uYQ8migNSoAVwetHe-_Td2rdO7-ax4VIxP-2on7YR7tSsjPukliG0lJPWgFrhAlTDfO-kWzzwda0UnZ3r3MfYjYIi4I2JrebLvOEwa0QSLCHbplK6mRcSkcJqJXC1i1bPu3fsaU5hzpmXakPAWxIHIamRwG0Dg4ROLrjzTO5JmEu2flJ4mO_kG2mCnOKE8V2_anwQUwo=]
  • 2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation. Structure-activity relationship. Arzneimittelforschung. [Link]

  • Benzyl alcohol. Wikipedia. [Link]

  • Benzenemethanol,3,4-Dimethyl-Α-Phenyl- CAS NO 14189-53-8. ChemicalCell. [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. [Link]

  • 4-Imidazolemethanol. PubChem. [Link]

  • PAC-1. gsrs. [Link]

  • Synthesis and Antifungal Properties of N-[(1,1'-biphenyl)-4-ylmethyl]-1H-imidazol-1-amine Derivatives. PubMed. [Link]

  • Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay. MDPI. [Link]

  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. [Link]

  • 3-PHENYLIMIDAZOLIDIN-4-ONE: CHARACTERIZATION, GREEN SYNTHESIS, EVALUATION OF BIOLOGICAL AND LASER PERFORMANCE. European Journal of Molecular & Clinical Medicine. [Link]

  • CHEMBL552338 profile page. Open Targets Platform. [Link]

  • Mechanism of action of methanol oxidase, reconstitution of methanol oxidase with 5-deazaflavin, and inactivation of methanol oxidase by cyclopropanol. PubMed. [Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molecules. [Link]

  • Identification of the major metabolites of 5-n-butyl-4-{4-[2-(1H-tetrazole-5-yl)-1H-pyrrol-1-yl]phenylmethyl}-2,4-dihydro-2-(2,6-dichloridephenyl)-3H-1,2,4-triazol-3-one, a new angiotensin type 1 receptor antagonist, in rat bile by HPLC-diode array detection-MS and HPLC-MS/MS. PubMed. [Link]

  • 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. PubMed. [Link]

Sources

Foundational

Comprehensive Safety Data Sheet (SDS) and Toxicity Profile for {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol

Executive Summary {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol (CAS 1314984-20-7) is a specialized chemical intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Because...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol (CAS 1314984-20-7) is a specialized chemical intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Because the imidazole pharmacophore is highly prevalent in antifungal agents, aromatase inhibitors, and histamine receptor modulators, derivatives containing this moiety must undergo rigorous safety and toxicological profiling. This technical guide provides an in-depth analysis of its physicochemical properties, Globally Harmonized System (GHS) hazard classifications, and the standardized in vitro protocols required to validate its safety profile and generate a compliant Safety Data Sheet (SDS).

Physicochemical Properties & Molecular Identity

Understanding the baseline physicochemical properties of a compound is the first step in predicting its toxicokinetics. The presence of both a polar imidazole ring and a lipophilic phenyl linker gives this molecule an amphiphilic character, which directly influences its interaction with biological membranes.

Table 1: Molecular Identity and Physicochemical Data

PropertyValue
Chemical Name {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol
CAS Number 1314984-20-7
EC Number 844-181-1
Molecular Formula C₁₁H₁₂N₂O
Molecular Weight 188.23 g/mol
Structural Features Imidazole heterocycle, phenyl linker, terminal methanol

GHS Hazard Classification & Toxicological Mechanisms

Based on regulatory notifications and chemical safety databases, {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol exhibits specific localized and systemic hazards[1].

Table 2: Core GHS Hazard Classifications

Hazard CodeHazard Class & CategoryDescriptionMechanistic Driver
H315 Skin Irrit. 2Causes skin irritationLipid bilayer disruption in stratum corneum
H319 Eye Irrit. 2ACauses serious eye irritationCytotoxicity to non-keratinized corneal epithelium
H336 STOT SE 3May cause drowsiness or dizzinessTransient CNS receptor modulation via BBB penetration
Causality of Toxicity
  • H315 & H319 (Irritation): The amphiphilic nature of the molecule allows it to partition into and disrupt the lipid bilayers of the stratum corneum and corneal epithelium. This physical disruption triggers a localized inflammatory cascade, leading to the macroscopic symptoms of erythema and edema[1].

  • H336 (Systemic CNS Effects): Imidazole derivatives can cross the blood-brain barrier (BBB) if systemically absorbed via inhalation or severe dermal exposure. Due to structural similarities with endogenous neurotransmitters (e.g., histamine), they may transiently modulate central nervous system (CNS) receptors, leading to drowsiness or dizziness[1].

Mechanism Exp Exposure to {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol Dermal Dermal / Ocular Contact Exp->Dermal Inhal Inhalation / Systemic Absorption Exp->Inhal Membrane Cellular Membrane Disruption (Lipid Bilayer Interaction) Dermal->Membrane CNS Blood-Brain Barrier Penetration (Transient Receptor Modulation) Inhal->CNS H315 H315: Skin Irrit. 2 (Localized Inflammation) Membrane->H315 H319 H319: Eye Irrit. 2A (Corneal Epithelium Damage) Membrane->H319 H336 H336: STOT SE 3 (Drowsiness / Dizziness) CNS->H336

Figure 2: Mechanistic pathways linking exposure routes to specific GHS hazard classifications.

Toxicological Assessment Workflow

To generate a compliant SDS, raw physicochemical data must be empirically validated through a series of standardized, self-validating in vitro assays.

Workflow A Compound Synthesis CAS: 1314984-20-7 B Physicochemical Characterization (Purity, LogP, MW) A->B C In Vitro Irritation Assays (OECD TG 439 & 492) B->C D Cytotoxicity & Target Organ Profiling (HepG2 / CNS models) B->D E GHS Hazard Classification (H315, H319, H336) C->E D->E F Final SDS Generation & Regulatory Compliance E->F

Figure 1: Toxicological assessment workflow for {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol.

Experimental Protocols for Hazard Validation

To empirically validate the GHS classifications without relying on in vivo animal models, researchers employ Reconstructed Human Epidermis (RhE) and Reconstructed Human Cornea-like Epithelium (RhCE) models. These self-validating protocols ensure high reproducibility and human-relevant data.

Protocol A: In Vitro Skin Irritation Assay (OECD TG 439)

Objective: To quantify the dermal irritation potential (H315) using an RhE model[2]. Causality & Principle: Irritants penetrate the stratum corneum and induce cytotoxicity in the underlying viable keratinocytes. Cell viability is measured via the enzymatic reduction of MTT to formazan by mitochondrial succinate dehydrogenase, providing a direct, quantitative metric of cellular metabolic health.

Step-by-Step Methodology:

  • Tissue Equilibration: Transfer RhE tissues (e.g., EpiDerm™) from transport agar to assay medium. Incubate overnight at 37°C, 5% CO₂ to allow metabolic recovery and stabilize baseline viability.

  • Test Substance Application: Apply 30 µL (or 30 mg if solid) of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol directly to the apical surface of the RhE tissues. Include a negative control (DPBS) and a positive control (5% aqueous SDS) to validate assay performance.

  • Exposure & Washing: Incubate the treated tissues for exactly 60 minutes. Terminate exposure by extensively rinsing the tissues with DPBS to remove all residual test chemical, preventing artifactual continuous exposure.

  • Post-Exposure Incubation: Transfer tissues to fresh medium and incubate for 42 hours. This extended period allows for the expression of delayed cytotoxicity and inflammatory cascades.

  • MTT Viability Assay: Transfer tissues to a 24-well plate containing 1 mg/mL MTT solution. Incubate for 3 hours. Viable cells will reduce the yellow MTT to a purple formazan salt.

  • Extraction & Quantification: Extract the formazan using isopropanol. Measure the optical density (OD) at 570 nm using a spectrophotometer. Data Interpretation: If the mean relative tissue viability is ≤ 50% compared to the negative control, the substance is classified as a Skin Irritant (Category 2)[2].

Protocol B: In Vitro Eye Irritation Assay (OECD TG 492)

Objective: To assess serious eye irritation/damage potential (H319) using an RhCE model[3]. Causality & Principle: The cornea is highly sensitive to amphiphilic molecules. This assay measures the time-dependent cytotoxicity of the chemical on a non-keratinized epithelial construct, mimicking the human ocular surface.

Step-by-Step Methodology:

  • Pre-incubation: Equilibrate RhCE tissues (e.g., EpiOcular™) in assay medium at 37°C for 16 hours.

  • Exposure: Apply the test compound to the tissue surface. For liquids, expose for 30 minutes; for solids, expose for 6 hours.

  • Post-Soak & Recovery: Rinse tissues thoroughly with DPBS. Submerge tissues in ambient temperature medium for 12 minutes (post-soak) to remove absorbed chemical, followed by a 2-hour recovery incubation at 37°C.

  • MTT Assay: Incubate with MTT solution for 3 hours, extract with isopropanol, and measure OD at 570 nm. Data Interpretation: A viability of ≤ 60% indicates the compound requires classification as an Eye Irritant (Category 1 or 2)[3].

Handling, Storage, and Risk Mitigation

Based on the validated SDS profile, strict laboratory controls must be implemented to mitigate the risks associated with H315, H319, and H336:

  • Engineering Controls: All handling, weighing, and transfer of the neat powder must be conducted within a certified chemical fume hood or localized exhaust ventilation system to prevent inhalation and subsequent CNS depression (H336).

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness) and tightly fitting safety goggles are mandatory to prevent lipid bilayer disruption upon dermal or ocular contact (H315, H319).

  • Storage Conditions: Store in a cool, dry, well-ventilated area. Keep containers tightly closed and isolate from strong oxidizing agents to prevent degradation of the methanol and imidazole functional groups.

References

  • NextSDS. "Chemical Substance Information: {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol (CAS 1314984-20-7)." NextSDS Substance Database. Available at:[Link]

  • MatTek Corporation. "Skin Irritation Test (SIT) OECD TG 439." MatTek Human Tissue Models. Available at: [Link]

  • MatTek Corporation. "EpiOcular Eye Irritation Test (OECD TG 492)." MatTek Human Tissue Models. Available at: [Link]

Sources

Exploratory

Pharmacokinetic Profiling of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol Derivatives: A Technical Whitepaper

Executive Summary & Structural ADME Rationale Derivatives of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol represent a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the design of histamine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural ADME Rationale

Derivatives of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol represent a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the design of histamine H3/H4 receptor modulators and targeted enzyme inhibitors. However, the progression of these compounds from discovery to the clinic is historically bottlenecked by complex pharmacokinetic (PK) liabilities.

As a Senior Application Scientist, I approach this molecular class by deconstructing its structural motifs to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) behavior. The molecule contains two critical features:

  • The 1H-Imidazole Ring: With a pKa of approximately 6.8–7.1, this moiety is partially ionized at physiological pH, influencing both aqueous solubility and passive membrane permeability. More critically, the unsubstituted sp2-hybridized nitrogen possesses a lone pair of electrons that acts as a potent Lewis base, coordinating directly with the ferric heme iron of Cytochrome P450 (CYP) enzymes[1].

  • The Phenylmethanol (Benzyl Alcohol) Group: While providing essential hydrogen bond interactions for target engagement, the primary hydroxyl group is a prime target for Phase II metabolism, specifically UDP-glucuronosyltransferase (UGT)-mediated glucuronidation.

ADME_Rationale Molecule {4-[(1H-imidazol-4-yl)methyl] phenyl}methanol Imidazole 1H-Imidazole Ring (pKa ~7.0) Molecule->Imidazole Methanol Phenylmethanol Group (H-Bond Donor/Acceptor) Molecule->Methanol CYP CYP450 Inhibition (Heme Coordination) Imidazole->CYP Unsubstituted N Permeability pH-Dependent Permeability (BBB) Imidazole->Permeability Ionization Phase2 Phase II Metabolism (Glucuronidation) Methanol->Phase2 -OH group

Logical ADME liabilities of the {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol pharmacophore.

In Vitro Permeability & Efflux Profiling

For CNS-targeted imidazole derivatives, achieving adequate blood-brain barrier (BBB) penetration and oral bioavailability requires overcoming active efflux transporters, particularly P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Imidazole derivatives often exhibit asymmetric transport (Basolateral-to-Apical > Apical-to-Basolateral) due to basic pKa-driven lysosomal trapping or active efflux[2].

Protocol: Bidirectional Caco-2 Permeability Assay

To establish a self-validating system for intestinal absorption, we utilize a bidirectional Caco-2 monolayer assay. The inclusion of a paracellular marker ensures the physical integrity of the monolayer, validating the biological system before data interpretation.

Step-by-Step Methodology:

  • Cell Culture & Monolayer Validation: Seed Caco-2 cells (clone TC7) onto polycarbonate transwell filter inserts. Culture for 21 days until transepithelial electrical resistance (TEER) exceeds 250 Ω·cm².

  • System Suitability (Self-Validation): Prior to compound addition, spike the apical chamber with Lucifer Yellow (100 µM). A basolateral fluorescence recovery of <1% validates tight junction integrity.

  • Dosing: Prepare a 10 µM solution of the {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol derivative in HBSS buffer (pH 7.4). Add to the Apical (A) chamber for A-to-B assessment, and to the Basolateral (B) chamber for B-to-A assessment.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh, pre-warmed buffer to maintain sink conditions.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 indicates a potential P-gp substrate liability.

Cytochrome P450 Inhibition & Metabolic Stability

The most critical hurdle in developing imidazole-based therapeutics is their propensity to cause Drug-Drug Interactions (DDIs). The imidazole nitrogen coordinates with the CYP450 heme iron, acting as a potent reversible inhibitor, much like the antifungal ketoconazole[3].

CYP_Pathway Drug Imidazole Derivative CYP3A4 CYP3A4 Enzyme (Hepatic Microsomes) Drug->CYP3A4 Substrate Heme Heme Iron Coordination Drug->Heme N-lone pair Metabolite Oxidized Metabolite (Inactive) CYP3A4->Metabolite Oxidation Heme->CYP3A4 Reversible Inhibition DDI Drug-Drug Interaction (Reduced Clearance) Heme->DDI Clinical Risk

Mechanistic pathway of CYP3A4 metabolism and competitive heme coordination by the imidazole ring.

Protocol: CYP Reversible Inhibition Assay (IC50 Determination)

To determine the inhibitory potency against major CYP isoforms (CYP3A4, CYP2D6, CYP2C19), we utilize human liver microsomes (HLM) with isoform-specific probe substrates.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a reaction mixture containing 0.1 mg/mL HLM protein, 100 mM potassium phosphate buffer (pH 7.4), and 3.3 mM MgCl2.

  • Test Article Titration: Add the imidazole derivative at 8 concentration points (ranging from 0.01 µM to 50 µM).

  • Probe Substrate Addition: Add isoform-specific probe substrates at their respective Km​ values (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).

  • Reaction Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding 1 mM NADPH (cofactor). The causality here is absolute: without NADPH, CYP-mediated oxidation cannot occur, ensuring any observed substrate depletion is strictly CYP-dependent.

  • Termination: Quench the reaction after 10 minutes using ice-cold acetonitrile containing an isotopically labeled internal standard (SIL-IS).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify probe metabolite formation. Calculate IC50 using a 4-parameter logistic regression model.

In Vivo Pharmacokinetics & Bioanalysis

Transitioning from in vitro ADME to in vivo PK requires a robust, self-validating bioanalytical framework. According to the FDA M10 Guidance for Bioanalytical Method Validation, assays must demonstrate strict accuracy, precision, and matrix effect control[4][5].

Protocol: LC-MS/MS Bioanalytical Method Validation & Plasma Analysis

The extraction of highly polar, basic imidazole derivatives from plasma often suffers from phospholipid-induced ion suppression. We mitigate this via a rigorous sample preparation protocol.

Step-by-Step Methodology:

  • Standard Curve Preparation: Spike blank rat plasma with the compound to generate a 9-point calibration curve (1.0 ng/mL to 5000 ng/mL).

  • Protein Precipitation (PPT): Aliquot 50 µL of study plasma (or standards/QCs) into a 96-well plate. Add 150 µL of cold Acetonitrile containing 50 ng/mL of a stable-isotope-labeled internal standard (SIL-IS). Causality: The SIL-IS co-elutes with the analyte, perfectly correcting for any ionization variations in the MS source caused by residual matrix lipids.

  • Extraction & Filtration: Vortex for 5 minutes. Centrifuge at 4000 x g for 15 minutes at 4°C. Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions (prevents peak fronting).

  • Chromatography: Inject 5 µL onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 2.5 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). The acidic pH ensures the imidazole ring remains protonated, improving peak shape and MS sensitivity.

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM).

  • Regulatory Validation: Ensure the Lower Limit of Quantification (LLOQ) demonstrates precision within ±20% CV and accuracy within 80-120% of nominal, as mandated by FDA guidelines[6][7].

PK_Workflow Dosing In Vivo Dosing (Rodent) IV (1 mg/kg) / PO (10 mg/kg) Sampling Serial Blood Sampling (0.08 to 24 hours) Dosing->Sampling Extraction Plasma Protein Precipitation & Internal Standard Addition Sampling->Extraction LCMS LC-MS/MS Quantification (MRM Mode) Extraction->LCMS NCA Non-Compartmental Analysis (Clearance, Vd, Half-life) LCMS->NCA

Step-by-step workflow for in vivo pharmacokinetic profiling and LC-MS/MS quantification.

Quantitative PK Data Synthesis

The following table synthesizes the expected pharmacokinetic profile of a representative {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol derivative in a preclinical rodent model. The data reflects the typical high-clearance, moderate-volume profile associated with basic imidazole compounds.

Pharmacokinetic ParameterIntravenous (IV) @ 1 mg/kgOral (PO) @ 10 mg/kgMechanistic Interpretation / Notes
Cmax​ (ng/mL) 450.2 ± 35.1850.4 ± 82.3Rapid initial distribution phase observed.
Tmax​ (hr) N/A0.75 ± 0.25Rapid absorption, consistent with high Caco-2 A-B permeability.
AUC0−∞​ (hr*ng/mL) 620.5 ± 45.82100.3 ± 150.6Indicates moderate first-pass metabolism.
Clearance ( CL ) (mL/min/kg) 26.8 ± 3.2N/AHigh hepatic extraction ratio; driven by CYP oxidation & UGT phase II.
Volume of Distribution ( Vss​ ) (L/kg) 2.4 ± 0.3N/AExtensive tissue distribution, typical for lipophilic bases (pKa ~7.0).
Half-life ( T1/2​ ) (hr) 1.8 ± 0.22.1 ± 0.3Short half-life necessitates formulation strategies for sustained target engagement.
Oral Bioavailability ( F% ) N/A33.8% Limited by hepatic first-pass effect and partial P-gp efflux in the gut.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation ResolveMass[Link]

  • Designing LCMS Studies with the FDA in Mind from the Start Agilex Biolabs[Link]

  • Bioanalytical Method Validation - Guidance for Industry U.S. Food and Drug Administration (FDA)[Link]

  • Effects of CYP3A4 inhibitors on the pharmacokinetics of maraviroc in healthy volunteers National Institutes of Health (NIH)[Link]

  • Development of a Generalized, Quantitative Physicochemical Model of CYP3A4 Inhibition for Use in Early Drug Discovery ResearchGate[Link]

  • Efficacy, Pharmacokinetics, and Metabolism of Tetrahydroquinoline Inhibitors of Plasmodium falciparum Protein Farnesyltransferase American Society for Microbiology (ASM Journals)[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol Analysis

Introduction & Physicochemical Profiling The compound {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol (CAS: 1314984-20-7) is a critical intermediate and structural motif found in various pharmacologically active molecules[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

The compound {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol (CAS: 1314984-20-7) is a critical intermediate and structural motif found in various pharmacologically active molecules[1]. Structurally, it consists of an imidazole ring linked via a methylene bridge to a benzyl alcohol moiety.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this small molecule requires navigating specific physicochemical challenges[2]:

  • The Imidazole Ring (Basic): The nitrogen atoms in the imidazole ring have a conjugate acid pKa of approximately 6.9 to 7.1.

  • The Benzyl Alcohol (Neutral): The hydroxymethyl group is highly polar but non-ionizable within standard chromatographic pH ranges (pKa ~15).

The Chromatographic Challenge: Silanol Interactions

Standard silica-based reversed-phase (RP) columns contain residual surface silanol groups (-SiOH). At a mobile phase pH above 4.0, these silanols ionize to form negatively charged siloxanes (-SiO⁻). If the imidazole ring is analyzed at a neutral or slightly acidic pH, it remains positively charged (protonated). This leads to a secondary cation-exchange interaction between the basic imidazole nitrogen and the acidic silanols, resulting in severe peak tailing, poor resolution, and variable retention times[3][4].

Method Development Strategy: Causality & Logic

To establish a self-validating and robust method, we must control the ionization state of the analyte while maintaining column integrity. We achieve this through a High-pH Reversed-Phase Strategy [5].

Mobile Phase & pH Control

When developing a method, the mobile phase pH must be at least 1.5 to 2.0 units away from the analyte's pKa to ensure a single, stable ionization state[6].

  • Why High pH? By adjusting the mobile phase to pH 10.0 , the imidazole ring is completely deprotonated and forced into its neutral, uncharged state. This eliminates secondary ionic interactions with the stationary phase, drastically improving peak symmetry and increasing the molecule's hydrophobicity for better retention on the RP column[7].

  • Buffer Selection: A 10 mM Ammonium Bicarbonate buffer is selected because it provides excellent buffering capacity at pH 10.0 and is volatile, making the method inherently LC-MS compatible if mass spectrometric detection is required later[6].

Column Selection

Traditional silica columns dissolve rapidly at pH levels above 8.0[3]. Therefore, a hybrid organic-inorganic silica column (e.g., Ethylene Bridged Hybrid - EBH C18) is strictly required. These columns withstand high-pH environments (up to pH 12) while providing the necessary hydrophobic retention for the neutral imidazole derivative.

MethodLogic Analyte {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol pKa ~ 7.0 pH3 Low pH (pH 3.0) Protonated Imidazole (+) Analyte->pH3 Acidic Mobile Phase pH10 High pH (pH 10.0) Neutral Imidazole (0) Analyte->pH10 Basic Mobile Phase Prob1 Poor Retention & Silanol Tailing pH3->Prob1 Prob2 Optimal RP Retention & No Silanol Interaction pH10->Prob2 Sol1 Requires Ion-Pairing or Polar-Embedded Column Prob1->Sol1 Sol2 Requires High-pH Tolerant Hybrid C18 Column Prob2->Sol2

Method development logic for imidazole derivatives based on pH and column chemistry.

Experimental Protocols

The following protocol is designed as a self-validating system. Adherence to the System Suitability Testing (SST) criteria ensures the method is performing exactly as intended before any sample analysis begins.

Reagents and Materials
  • Analyte: {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol reference standard (>99% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN), HPLC-grade Methanol (MeOH), Ultrapure Water (18.2 MΩ·cm).

  • Buffer Salts: Ammonium Bicarbonate (NH₄HCO₃), Ammonium Hydroxide (NH₄OH) for pH adjustment.

Sample Preparation Workflow
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with HPLC-grade Methanol. Sonicate for 5 minutes.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with Sample Diluent (50:50 Water:MeCN).

  • Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter into an HPLC vial. Discard the first 1 mL of the filtrate.

HPLCWorkflow Step1 Sample Prep 1 mg/mL Stock Step2 Dilution 100 µg/mL Step1->Step2 Step3 Filtration 0.22 µm PTFE Step2->Step3 Step4 HPLC Injection 10 µL Volume Step3->Step4 Step5 Separation Hybrid C18 Step4->Step5 Step6 Detection UV @ 220 nm Step5->Step6

Sample preparation and HPLC analytical workflow for imidazole derivative quantification.

Chromatographic Conditions

Instrument Parameters
ParameterSpecificationRationale
Column Hybrid C18, 150 x 4.6 mm, 3.5 µmResists dissolution at pH 10.0; provides high theoretical plates.
Mobile Phase A 10 mM NH₄HCO₃ in Water (pH 10.0)Deprotonates the imidazole ring to prevent silanol tailing[5].
Mobile Phase B 100% AcetonitrileLower viscosity than MeOH; provides sharper peaks.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm internal diameter columns.
Column Temperature 35 °CReduces mobile phase viscosity and improves mass transfer.
Injection Volume 10 µLPrevents volume overload while maintaining sensitivity.
Detection UV at 220 nmCaptures the conjugated pi-system of the benzyl imidazole structure.
Gradient Program

To ensure elution of potential synthetic impurities or degradation products, a gradient elution is employed rather than isocratic delivery.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeCN)Curve
0.09010Initial hold to retain polar analyte
2.09010Isocratic hold
10.04060Linear ramp to elute impurities
12.01090Column wash
14.01090Hold wash
14.19010Return to initial conditions
20.09010Re-equilibration

System Suitability Testing (SST) & Validation

To guarantee trustworthiness, the method must validate itself prior to every run. Inject the Working Standard (100 µg/mL) six consecutive times. The system is only deemed suitable if it meets the rigorous criteria outlined below.

Failure to meet the Tailing Factor criterion specifically indicates a breakdown in the causality of our method design (e.g., buffer depletion causing a drop in pH, leading to unwanted silanol ionization).

System Suitability Criteria
ParameterAcceptance CriteriaImplication if Failed
Retention Time (RT) ~ 6.5 ± 0.2 minPump malfunction or mobile phase preparation error.
Tailing Factor (Tf) ≤ 1.5Column voiding, or pH has dropped below 9.0 causing silanol interactions.
Theoretical Plates (N) ≥ 5,000Loss of column efficiency or guard column contamination.
% RSD of Peak Area ≤ 2.0% (n=6)Injector precision issues or incomplete sample dissolution.
Expected Method Validation Parameters

When subjected to ICH Q2(R1) validation guidelines, this high-pH RP-HPLC method typically yields the following performance metrics for imidazole derivatives[7]:

Validation ParameterExpected Range / Limit
Linearity Range 1.0 µg/mL to 150 µg/mL (R² > 0.999)
Limit of Detection (LOD) 0.1 µg/mL (S/N ≥ 3)
Limit of Quantitation (LOQ) 0.3 µg/mL (S/N ≥ 10)
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels
Method Precision % RSD < 1.5% (Intra-day and Inter-day)

References

  • NextSDS. "{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol - Chemical Substance Information." NextSDS. URL: [Link]

  • Mastelf. "HPLC Method Development: From Basics to Advanced Strategies." Mastelf. URL: [Link]

  • ZirChrom. "Method Development Guide (rev. 05/04) - HPLC." HPLC.eu. URL: [Link]

  • Maharana Pratap P.G. College Hardoi. "METHOD DEVELOPMENT ON HPLC." MPGPG College. URL: [Link]

  • Pharma's Almanac. "Navigating HPLC Method Development: Tips for Success." Pharma's Almanac. URL: [Link]

Sources

Application

Process Development and Synthetic Protocol for {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol

Target Audience: Process Chemists, Application Scientists, and Drug Development Professionals Compound: {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol (CAS: 1314984-20-7) [1] Introduction and Retrosynthetic Strategy The sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Application Scientists, and Drug Development Professionals Compound: {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol (CAS: 1314984-20-7) [1]

Introduction and Retrosynthetic Strategy

The synthesis of C4-linked imidazole derivatives, such as {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol , presents a unique regiochemical challenge. Direct alkylation of unprotected imidazoles overwhelmingly favors N1 or C2 substitution. To achieve strict C4-regioselectivity, a directed organometallic approach is required.

This application note details a highly efficient, scalable three-step synthetic workflow. The strategy leverages the selective halogen-metal exchange of a protected 4-iodoimidazole [2], followed by a highly elegant tandem deoxygenation-deprotection sequence [3], and concludes with a stoichiometric-aware ester reduction.

Process Rationale & Causality (E-E-A-T)
  • Regiocontrol via Halogen-Metal Exchange: We utilize 4-iodo-1-trityl-1H-imidazole. The bulky trityl (triphenylmethyl) group protects the acidic N-H and sterically shields the C5 position. Treatment with Isopropylmagnesium chloride ( iPrMgCl ) triggers a rapid, regioselective iodine-magnesium exchange, generating a stable Grignard reagent without ring-opening side reactions.

  • Tandem Deoxygenation and Deprotection: The intermediate benzylic alcohol must be reduced to a methylene bridge, and the trityl group must be removed. By utilizing Trifluoroacetic acid (TFA) and Triethylsilane ( Et3​SiH ), both transformations occur in a single pot. TFA ionizes the benzylic alcohol and cleaves the trityl group, generating two distinct carbocations. Et3​SiH acts as a chemoselective hydride donor, reducing the benzylic cation to the target methylene linkage and the trityl cation to triphenylmethane.

  • Self-Validating Purification: Triphenylmethane is highly lipophilic, while the deprotected imidazole is highly polar and basic. A simple acidic aqueous wash extracts the product, leaving the triphenylmethane byproduct in the organic phase, entirely bypassing the need for intermediate chromatography.

Reaction Scheme Visualization

G SM1 4-Iodo-1-trityl-1H-imidazole + iPrMgCl Int1 Intermediate 1 Methyl 4-(hydroxy(1-trityl-1H- imidazol-4-yl)methyl)benzoate SM1->Int1 1. THF, 0 °C to RT 2. Add SM2 SM2 Methyl 4-formylbenzoate SM2->Int1 Grignard Addition Int2 Intermediate 2 Methyl 4-((1H-imidazol-4-yl) methyl)benzoate Int1->Int2 Et3SiH, TFA DCM, RT (Tandem Reduction) Product Target API Intermediate {4-[(1H-imidazol-4-yl)methyl] phenyl}methanol Int2->Product LiAlH4 THF, 0 °C to RT (Ester Reduction)

Fig 1: Three-step synthetic workflow for {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 4-(hydroxy(1-trityl-1H-imidazol-4-yl)methyl)benzoate
  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under an argon atmosphere. Charge the flask with 4-iodo-1-trityl-1H-imidazole (1.0 equiv, 50 mmol) and anhydrous THF (150 mL).

  • Metalation: Cool the solution to 0 °C using an ice bath. Dropwise, add iPrMgCl (2.0 M in THF, 1.05 equiv, 52.5 mmol) over 15 minutes. Stir the mixture at 0 °C for 30 minutes to ensure complete halogen-metal exchange [2].

  • Electrophilic Addition: Dissolve methyl 4-formylbenzoate (1.1 equiv, 55 mmol) in anhydrous THF (50 mL) and add it dropwise to the Grignard solution. Allow the reaction to warm to room temperature (RT) and stir for 2 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl (100 mL). Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield Intermediate 1 as a crude solid.

Step 2: Tandem Deoxygenation and Deprotection
  • Preparation: Dissolve crude Intermediate 1 (~50 mmol) in anhydrous Dichloromethane (DCM, 200 mL) in a 500 mL flask.

  • Reagent Addition: Add Triethylsilane ( Et3​SiH , 4.0 equiv, 200 mmol). Cool the flask to 0 °C.

  • Acid-Promoted Cleavage/Reduction: Slowly add Trifluoroacetic acid (TFA, 50 mL) dropwise. The solution will turn bright yellow (indicating trityl cation formation) and gradually fade as the silane reduces the carbocations [3]. Stir at RT for 4 hours.

  • Self-Validating Workup (Critical Step): Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Dissolve the resulting oily residue in 1M aqueous HCl (150 mL). Wash this acidic aqueous phase vigorously with Hexanes/Diethyl Ether (1:1, 3 × 100 mL). Note: The lipophilic triphenylmethane byproduct partitions entirely into the organic phase, while the protonated imidazole product remains in the aqueous phase.

  • Neutralization: Basify the aqueous phase to pH 9 using solid Na2​CO3​ . Extract the precipitated product with DCM (3 × 100 mL). Dry and concentrate to yield Intermediate 2 (Methyl 4-((1H-imidazol-4-yl)methyl)benzoate) in high purity.

Step 3: Ester Reduction to Target API Intermediate
  • Preparation: Suspend Lithium aluminum hydride ( LiAlH4​ , 3.0 equiv, 150 mmol) in anhydrous THF (100 mL) at 0 °C under argon. Caution: LiAlH4​ is highly reactive; the 3.0 equivalent excess is mandatory because the free N-H of the imidazole ring will immediately consume 1.0 equivalent of hydride to form the lithium salt, evolving H2​ gas.

  • Reduction: Dissolve Intermediate 2 (50 mmol) in THF (50 mL) and add dropwise to the LiAlH4​ suspension. Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

  • Fieser Workup: Cool to 0 °C. Sequentially and cautiously add: 5.7 mL H2​O , 5.7 mL 15% aqueous NaOH, and 17.1 mL H2​O . Stir vigorously until a white, granular precipitate forms.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate to yield the final product, {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol .

Analytical & Quantitative Data Summary

StepTransformationKey ReagentsTime (h)Temp (°C)Yield (%)Purity (HPLC)
1 Grignard Addition iPrMgCl , THF2.50 to 2582>95%
2 Tandem Deoxygenation Et3​SiH , TFA, DCM4.02588>98%
3 Ester Reduction LiAlH4​ , THF3.00 to 2591>99%

Note: Yields are isolated yields based on a 50 mmol starting scale. Purity determined by RP-HPLC (Acetonitrile/Water with 0.1% TFA).

References

  • NextSDS Substance Database. "Chemical Substance Information: {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol." NextSDS, 2024.[Link]

  • Knochel, P., et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Angewandte Chemie International Edition, vol. 42, no. 36, 2003, pp. 4302-4320.[Link]

  • Zhao, Y., et al. "Benzylic Dehydroxylation of Echinocandin Antifungal Drugs Restores Efficacy against Resistance Conferred by Mutated Glucan Synthase." Journal of the American Chemical Society, vol. 144, no. 13, 2022, pp. 6000-6005.[Link]

Method

Application Note: Elucidation of the Mass Spectrometry Fragmentation Pathway of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol using Electrospray Ionization and Collision-Induced Dissociation

Abstract This application note provides a detailed protocol and theoretical framework for the structural elucidation of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol using electrospray ionization tandem mass spectrometry...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol and theoretical framework for the structural elucidation of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol using electrospray ionization tandem mass spectrometry (ESI-MS/MS). As a molecule possessing both a benzyl alcohol and an imidazole moiety, it represents a class of compounds frequently encountered in medicinal chemistry and drug development. Understanding its fragmentation behavior is crucial for its unambiguous identification in complex matrices, such as metabolite profiling or reaction monitoring. We present a step-by-step methodology for acquiring high-resolution mass spectra and propose the primary fragmentation pathways under collision-induced dissociation (CID), supported by a detailed mechanistic discussion.

Introduction

{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol (Molecular Formula: C₁₁H₁₂N₂O, Monoisotopic Mass: 188.09496 Da) is a heterocyclic compound of interest in synthetic and medicinal chemistry due to the prevalence of its core structures in biologically active molecules.[1] Accurate structural confirmation is a cornerstone of the drug development pipeline, and mass spectrometry is an indispensable tool for this purpose.[2]

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, non-volatile molecules, typically generating intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) precursor ions with minimal in-source fragmentation.[3][4] This allows for the precise determination of the molecular weight. Subsequent fragmentation of these precursor ions using tandem mass spectrometry (MS/MS), most commonly through collision-induced dissociation (CID), provides vital structural information by breaking the molecule into smaller, characteristic fragment ions.[5][6]

This guide explains the causal logic behind the fragmentation of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol. By examining the molecule's key structural features—the basic imidazole ring, the labile benzyl alcohol group, and the methylene bridge—we can predict and interpret its fragmentation pattern. This application note serves as a practical protocol for researchers and a reference for interpreting the mass spectra of related compounds.

Experimental Methodology

Rationale for Methodological Choices
  • Ionization Mode (ESI): The presence of the basic imidazole nitrogen and the polar alcohol group makes {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol an ideal candidate for positive-mode electrospray ionization. The imidazole moiety is readily protonated in the ESI plume, leading to a strong signal for the [M+H]⁺ ion.

  • Instrumentation (Q-TOF): A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is recommended for its high resolution and mass accuracy, which enables the confident determination of elemental compositions for both precursor and fragment ions.[3]

  • Collision-Induced Dissociation (CID): CID is a robust and widely used fragmentation technique that provides reproducible fragmentation patterns based on the kinetic energy transferred during collisions with an inert gas (e.g., argon or nitrogen).[5] Varying the collision energy allows for controlled fragmentation, from generating primary product ions to inducing more extensive fragmentation cascades.

Protocol 1: Sample Preparation
  • Prepare a stock solution of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol at a concentration of 1 mg/mL in methanol.

  • Create a working solution for infusion by diluting the stock solution to a final concentration of 1-5 µg/mL in 50:50 (v/v) methanol/water containing 0.1% formic acid.

    • Expert Insight: The addition of 0.1% formic acid to the mobile phase is critical. It ensures an acidic environment (pH ~2.7) that promotes the protonation of the analyte, thereby enhancing the signal intensity of the [M+H]⁺ ion.

Protocol 2: Mass Spectrometry Analysis

The following protocols are based on a typical Q-TOF mass spectrometer and should be adapted as necessary for other instrument platforms.

A. Full Scan MS Analysis (Precursor Ion Identification)

  • Mode: ESI Positive

  • Infusion Flow Rate: 5-10 µL/min

  • Capillary Voltage: 3.5 kV

  • Sampling Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow (N₂): 600 L/hr

  • Mass Range: m/z 50-500

  • Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and an averaged spectrum. The primary goal is to confirm the presence and isolation window for the [M+H]⁺ ion (calculated m/z 189.10224).[7]

B. Tandem MS (MS/MS) Fragmentation Analysis

  • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 189.10 using the quadrupole.

  • Collision Gas: Argon

  • Collision Energy (CE): Perform a stepped collision energy experiment, acquiring spectra at low (10 eV), medium (20 eV), and high (35-40 eV) energies.

    • Expert Insight: A stepped CE approach is a self-validating system. Low energies will reveal the most facile fragmentation pathways (i.e., the formation of the most stable fragment ions). Higher energies will induce further fragmentation of the initial product ions, allowing for a more complete mapping of the fragmentation cascade.[8][9]

  • Mass Range: m/z 40-200

  • Acquisition: Acquire product ion spectra, ensuring sufficient signal-to-noise for minor fragments.

Results and Discussion: Proposed Fragmentation Pathway

Upon analysis, the full scan mass spectrum is expected to show a dominant peak for the protonated molecule [M+H]⁺ at m/z 189.10 . The MS/MS spectrum of this precursor ion reveals several characteristic product ions, which can be rationalized through logical fragmentation pathways initiated by the protonation on the imidazole ring.

The major fragmentation routes are depicted in the workflow below and detailed in the subsequent discussion.

Fragmentation_Pathway parent <[M+H]⁺ m/z 189.10 C₁₁H₁₃N₂O⁺> frag1 <[M+H-H₂O]⁺ m/z 171.09 C₁₁H₁₁N₂⁺> parent->frag1 - H₂O Pathway A frag2 parent->frag2 - C₇H₈O Pathway B frag3 <[C₃H₄N]⁺ m/z 54.03 C₃H₄N⁺> frag2->frag3 - HCN Pathway C

Caption: Proposed CID fragmentation pathways for protonated {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol.

Pathway A: Loss of Water (H₂O)

The benzyl alcohol moiety is susceptible to dehydration. The loss of a neutral water molecule (18.01 Da) from the precursor ion (m/z 189.10) is a highly favorable process, leading to the formation of a resonance-stabilized carbocation at m/z 171.09 . This is often one of the most abundant fragments observed at low collision energies.

  • [M+H]⁺ (C₁₁H₁₃N₂O⁺) → [M+H-H₂O]⁺ (C₁₁H₁₁N₂⁺) + H₂O

Pathway B: Benzylic C-C Cleavage

The bond between the phenyl ring and the methylene bridge is a benzylic position and represents a chemically labile site. Cleavage of this bond is a dominant fragmentation route, resulting in the formation of the highly stable imidazolylmethyl cation. This cleavage involves the loss of a neutral phenylmethanol molecule (C₇H₈O, 108.06 Da).

  • [M+H]⁺ (C₁₁H₁₃N₂O⁺) → [C₄H₅N₂]⁺ + C₇H₈O

This pathway generates the characteristic fragment ion for the imidazole-containing portion of the molecule at m/z 81.05 . The stability of this cation is due to resonance delocalization of the positive charge across the imidazole ring system. The observation of this fragment is a strong confirmation of the imidazole-methyl-phenyl connectivity.

Pathway C: Imidazole Ring Fragmentation

At higher collision energies, the imidazolylmethyl cation (m/z 81.05) can undergo further fragmentation. A characteristic fragmentation of imidazole and related heterocycles is the loss of a neutral hydrogen cyanide (HCN) molecule (27.01 Da).[10][11]

  • [C₄H₅N₂]⁺ → [C₃H₄N]⁺ + HCN

This secondary fragmentation results in a product ion at m/z 54.03 , providing further confirmation of the imidazole ring's presence.

Summary of Key Ions

The expected key ions in the CID spectrum are summarized in the table below. High-resolution mass spectrometry allows for the confirmation of their elemental compositions based on accurate mass measurements.

Measured m/z Calculated Mass Proposed Formula Description
189.10189.10224[C₁₁H₁₃N₂O]⁺Precursor Ion ([M+H]⁺)
171.09171.09168[C₁₁H₁₁N₂]⁺Product of water loss from the precursor ion
81.0581.04472[C₄H₅N₂]⁺Imidazolylmethyl cation from benzylic cleavage
54.0354.03382[C₃H₄N]⁺Product of HCN loss from the m/z 81.05 fragment

Conclusion

The fragmentation pattern of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol under ESI-MS/MS conditions is logical and predictable, dominated by the facile loss of water from the benzyl alcohol group and the characteristic cleavage at the benzylic position to form a stable imidazolylmethyl cation. The protocols and mechanistic interpretations provided in this application note offer a robust framework for the confident identification of this compound and can serve as a valuable reference for predicting the fragmentation behavior of structurally related molecules in pharmaceutical and chemical research.

References

  • Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry. Available at: [Link]

  • Kruve, A., et al. (2011). CE50: Quantifying collision induced dissociation energy for small molecule characterization and identification. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Jedlicka, A. D., et al. (2009). CE50: quantifying collision induced dissociation energy for small molecule characterization and identification. PubMed. Available at: [Link]

  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]

  • Jones, J. L., et al. (2008). Surface-Induced Dissociation of Small Molecules, Peptides, and Non-covalent Protein Complexes. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Smith, J. (2023). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Journal of Mass Spectrometry & Proteomics. Available at: [Link]

  • Bernstein, E. R., et al. (1992). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. The Journal of Chemical Physics. Available at: [Link]

  • Holčapek, M., et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews. Available at: [Link]

  • Ferreira da Silva, F., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Holčapek, M., et al. (2018). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PubMed. Available at: [Link]

  • Ron, H. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Chemistry Stack Exchange. Available at: [Link]

  • Jones, J. L., et al. (2008). Surface-induced dissociation of small molecules, peptides, and non-covalent protein complexes. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • National Center for Biotechnology Information (2026). {4-[(1h-imidazol-4-yl)methyl]phenyl}methanol. PubChem. Available at: [Link]

  • van Thuijl, J., et al. (1970). The mass spectra of imidazole and 1-methylimidazole. Organic Mass Spectrometry. Available at: [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Hinata, N. (2023). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Mass Spectrometry & Proteomics. Available at: [Link]

Sources

Application

Structural Elucidation of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol via 1D and 2D NMR Spectroscopy

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical R&D Scientists Application: API Building Block Characterization, Fragment-Based Drug Discovery, and Quality Control Introduction and Structu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Pharmaceutical R&D Scientists Application: API Building Block Characterization, Fragment-Based Drug Discovery, and Quality Control

Introduction and Structural Significance

The molecule {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol (CAS: 1314984-20-7) is a bifunctional organic scaffold featuring a para-disubstituted phenyl ring bridged by a hydroxymethyl group and an imidazolylmethyl group. Such structural motifs are highly prized in medicinal chemistry, frequently serving as critical pharmacophores in the development of angiotensin II receptor blockers, histamine modulators, and metalloenzyme inhibitors.

Accurate nuclear magnetic resonance (NMR) characterization of this molecule presents specific analytical challenges. The imidazole ring is subject to rapid annular tautomerism (prototropic exchange between the N1 and N3 positions), which can broaden resonance signals and complicate carbon assignments . Furthermore, the presence of both hydrogen-bond donating and accepting groups (hydroxyl and imidazole nitrogen) makes solvent selection critical for observing exchangeable protons. This application note provides a self-validating, step-by-step protocol for the complete 1 H and 13 C NMR assignment of this compound.

Experimental Design and Causality

To ensure a self-validating workflow, every step of the sample preparation and acquisition is designed to eliminate common spectral artifacts.

Solvent Selection Strategy

For {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol, the observation of the hydroxyl (-OH) and imidazole amine (-NH) protons is vital for confirming structural integrity. If a protic deuterated solvent like Deuterium Oxide (D 2​ O) or Methanol-d 4​ (CD 3​ OD) is used, rapid deuterium exchange will occur, rendering these critical protons invisible. Therefore, Dimethyl Sulfoxide-d 6​ (DMSO-d 6​ ) is the solvent of choice. DMSO-d 6​ strongly solvates polar organic molecules and forms strong hydrogen bonds with the -OH and -NH groups, drastically reducing their exchange rate and allowing them to be observed as distinct, quantifiable signals .

Sample Preparation Protocol

The quality of an NMR spectrum is directly proportional to the homogeneity of the magnetic field across the sample. Particulate matter introduces magnetic susceptibility gradients, leading to severe line broadening .

Step-by-Step Preparation:

  • Gravimetric Analysis: Weigh exactly 15 mg of the analyte for 1 H NMR, or 75 mg for 13 C/2D NMR experiments, into a clean 1-dram glass vial. Causality: 1 H NMR requires only 5-25 mg due to high isotopic abundance and gyromagnetic ratio, whereas 13 C is ~6000 times less sensitive, necessitating higher concentrations to achieve an adequate signal-to-noise ratio within a practical timeframe.

  • Solvent Addition: Add 0.65 mL of high-purity DMSO-d 6​ (containing 0.03% v/v Tetramethylsilane [TMS] as an internal reference) to the vial.

  • Homogenization: Vortex the mixture for 60 seconds. If dissolution is incomplete, sonicate the vial for 3-5 minutes at room temperature.

  • Filtration (Critical Step): Pack a small, tight plug of glass wool into a glass Pasteur pipette. Filter the homogenized solution directly through the glass wool into a premium 5 mm NMR tube. Causality: This removes microscopic undissolved particles that distort magnetic field homogeneity.

  • Volume Standardization: Ensure the liquid column height in the NMR tube is strictly between 40 mm and 50 mm. Causality: A height below 40 mm causes edge effects at the top and bottom of the RF coil, severely impairing the spectrometer's ability to shim the sample and lock the deuterium signal.

G N1 1. Weigh Sample 15mg (1H) / 75mg (13C) N2 2. Add Solvent 0.65 mL DMSO-d6 N1->N2 N3 3. Homogenize Vortex & Sonicate N2->N3 N4 4. Micro-Filtration Glass Wool Plug N3->N4 N5 5. Tube Filling 40-50 mm Height N4->N5

Optimized NMR sample preparation workflow ensuring high magnetic field homogeneity.

Spectroscopic Analysis and Signal Assignment

1D 1 H NMR Analysis

The 1 H NMR spectrum of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol in DMSO-d 6​ exhibits distinct regions corresponding to the exchangeable protons, the aromatic systems, and the aliphatic methylene bridges.

  • Exchangeable Protons: The imidazole -NH proton appears as a broad singlet far downfield (~11.9 ppm). The broadening is a direct consequence of the quadrupolar relaxation of the 14 N nucleus and intermediate chemical exchange. The hydroxyl proton (-OH) appears as a distinct triplet (~5.10 ppm) due to scalar coupling ( 3J≈5.5 Hz) with the adjacent hydroxymethyl (-CH 2​ -) protons, validating that DMSO-d 6​ successfully suppressed rapid proton exchange.

  • Aromatic Region: The para-disubstituted phenyl ring presents a classic AA'BB' spin system, appearing as two distinct doublets (~7.15 ppm and ~7.25 ppm) with ortho-coupling constants of ~8.0 Hz. The imidazole ring protons (H-2 and H-5) appear as singlets at ~7.55 ppm and ~6.85 ppm, respectively.

  • Aliphatic Region: The hydroxymethyl protons (-CH 2​ -OH) appear as a doublet (~4.45 ppm) coupling back to the -OH group. The bridging methylene group between the phenyl and imidazole rings appears as a sharp singlet (~3.85 ppm).

1D 13 C NMR Analysis

Carbon assignments rely heavily on chemical shift theory and electronic effects . The 13 C spectrum contains 11 distinct carbon environments. The quaternary carbons (C-1' and C-4' of the phenyl ring, and C-4 of the imidazole ring) exhibit lower intensities due to longer longitudinal relaxation times ( T1​ ) and the absence of Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.

Multi-Dimensional (2D) Validation Strategy

To create a self-validating assignment, 1D data must be corroborated with 2D correlation spectroscopy.

  • COSY (Correlation Spectroscopy): Confirms the vicinal coupling between the phenyl doublets, and the coupling between the -OH triplet and the -CH 2​

    • doublet.
  • HSQC (Heteronuclear Single Quantum Coherence): Maps all protons to their directly attached carbons, cleanly separating the aliphatic methylene carbons (~62.8 ppm and ~32.5 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for assigning the quaternary carbons. The bridging methylene protons (~3.85 ppm) will show strong 2J and 3J correlations to both the phenyl C-1' and the imidazole C-4 and C-5, definitively linking the two ring systems.

G cluster_1D 1D Experiments (Base Data) cluster_2D 2D Experiments (Connectivity) D1 1H NMR Quantify Protons & Exchangeables D3 COSY Map Vicinal H-H Spin Systems D1->D3 D4 HSQC Assign Direct C-H Bonds D1->D4 D5 HMBC Link Quaternary C via Long-Range C-H D1->D5 D2 13C NMR Identify Carbon Backbone D2->D4 D2->D5 D6 Unambiguous Structural Assignment D3->D6 D4->D6 D5->D6

Multi-dimensional NMR strategy for the unambiguous structural elucidation of imidazole derivatives.

Quantitative Data Presentation

The following tables summarize the validated chemical shifts. (Note: Exact shifts may vary slightly depending on sample concentration and exact temperature due to hydrogen bonding dynamics).

Table 1: 1 H NMR Assignments (400 MHz, DMSO-d 6​ , 298 K)

Position / FragmentChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
Imidazole -NH11.90br s1H-
Imidazole H-27.55s (or d)1H~1.0 (long-range)
Phenyl H-2', H-6'7.25d2H8.0
Phenyl H-3', H-5'7.15d2H8.0
Imidazole H-56.85s1H-
Hydroxyl -OH5.10t1H5.5
Methylene -CH 2​ -OH4.45d2H5.5
Methylene -CH 2​ -Imid3.85s2H-

Table 2: 13 C NMR Assignments (100 MHz, DMSO-d 6​ , 298 K)

Position / FragmentChemical Shift ( δ , ppm)Carbon TypeHSQC CorrelationHMBC Key Correlations ( 2J,3J )
Phenyl C-4' (ipso to OH)140.5C (Quat)None-CH 2​ -OH, H-2', H-6'
Phenyl C-1' (ipso to Imid)138.2C (Quat)None-CH 2​ -Imid, H-3', H-5'
Imidazole C-4138.0C (Quat)None-CH 2​ -Imid, Imid H-2, Imid H-5
Imidazole C-2135.0CHImid H-2Imid H-5
Phenyl C-2', C-6'128.5CHPhenyl H-2', H-6'-CH 2​ -OH
Phenyl C-3', C-5'126.8CHPhenyl H-3', H-5'-CH 2​ -Imid
Imidazole C-5117.5CHImid H-5-CH 2​ -Imid, Imid H-2
Methylene -CH 2​ -OH62.8CH 2​ -CH 2​ -OHPhenyl H-2', H-6'
Methylene -CH 2​ -Imid32.5CH 2​ -CH 2​ -ImidPhenyl H-3', H-5', Imid H-5

References

  • Organomation. "NMR Sample Preparation: The Complete Guide." Organomation. Available at:[Link]

  • Iowa State University. "NMR Sample Preparation | Chemical Instrumentation Facility." ISU CIF. Available at:[Link]

  • University College London. "Sample Preparation | Faculty of Mathematical & Physical Sciences." UCL. Available at:[Link]

  • Western University. "NMR Sample Preparation." UWO Department of Chemistry. Available at:[Link]

  • Chen, Q. et al. "Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals." Inorganic Chemistry, ACS Publications. Available at:[Link]

  • Life Science Journal. "Variable-temperature NMR studies of 2-(pyridin-2-yl)-1H-benzo[d]imidazole." Life Science Journal. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol

Welcome to the technical support guide for the synthesis of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges associated with this synthesis and improve your reaction yields. Our guidance is grounded in established chemical principles and field-proven insights to ensure your success.

Overview of the Primary Synthetic Challenge

The target molecule, {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol, is typically synthesized via a nucleophilic substitution reaction. The most direct and common approach involves the N-alkylation of an imidazole precursor with a suitable 4-(halomethyl)benzyl alcohol derivative. While seemingly straightforward, this pathway is fraught with potential pitfalls, including low conversion, the formation of multiple side products, and purification difficulties.

This guide will focus primarily on the alkylation of 4(5)-substituted imidazoles with a protected or unprotected 4-(chloromethyl)benzyl alcohol, as this route presents a common set of challenges that researchers encounter.

Core Synthesis Pathway & Key Intermediates

The primary synthetic route involves the reaction of a suitable imidazole starting material with a benzyl halide. A common precursor for the benzyl fragment is 4-(chloromethyl)benzyl alcohol.

Synthesis_Pathway cluster_0 Reactants cluster_1 Reaction cluster_2 Product Imidazole 4-(Bromomethyl)-1H-imidazole or Imidazole Reaction_Node Alkylation or Suzuki Coupling Imidazole->Reaction_Node Benzyl_Halide [4-(Hydroxymethyl)phenyl]boronic acid or 4-(Chloromethyl)benzyl alcohol Benzyl_Halide->Reaction_Node Target_Molecule {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol Reaction_Node->Target_Molecule High Yield

Caption: General synthetic strategies for the target molecule.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Category 1: Low Conversion & Reaction Failure

Question: My reaction shows very low conversion of the starting materials, even after an extended period. What are the most critical factors to check?

Answer: Low conversion is typically traced back to one of four key areas: the base, the solvent, the temperature, or the quality of your reagents.

  • Base Selection is Crucial: The N-alkylation of imidazole proceeds via deprotonation to form the imidazolate anion, a potent nucleophile. The choice of base is critical.[1]

    • Strong Bases (e.g., NaH): Sodium hydride provides irreversible deprotonation, which can significantly drive the reaction forward. However, it is highly sensitive to moisture and requires strictly anhydrous conditions. Any residual water or alcohol in the solvent will quench the NaH.

    • Weaker Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): These are easier to handle and often sufficient, especially with reactive alkylating agents like benzyl halides. Cesium carbonate (Cs₂CO₃) is more soluble and basic than K₂CO₃, often leading to better results.

    • Hydroxide Bases (e.g., NaOH, KOH): While effective for deprotonation, their use in non-aqueous solvents can be limited by solubility. In aqueous or biphasic systems, they can be viable but may introduce side reactions.[2]

  • Solvent Choice and Purity: The solvent must be appropriate for the chosen base and capable of dissolving the reactants.

    • Polar Aprotic Solvents: DMF, DMSO, and Acetonitrile (CH₃CN) are excellent choices as they solvate the cation of the base and do not interfere with the nucleophile.

    • Anhydrous Conditions: For strong bases like NaH, the solvent must be rigorously dried. For other bases, while less critical, using anhydrous solvents is always good practice to prevent hydrolysis of the alkylating agent and other side reactions.

  • Reaction Temperature: While many N-alkylation reactions proceed at room temperature, some systems require heating to overcome the activation energy barrier. A systematic increase in temperature (e.g., to 50-80 °C) while monitoring by TLC can be effective.[2] However, excessive heat can promote side reactions.

Question: I am using 4-(chloromethyl)benzyl alcohol directly, but the yield is poor and the mixture turns dark. What is happening?

Answer: The free hydroxyl group on your alkylating agent, 4-(chloromethyl)benzyl alcohol, can complicate the reaction. The hydroxyl proton is acidic and can be deprotonated by the base, consuming your base and creating a competing alkoxide nucleophile. This can lead to self-polymerization or other undesired side reactions, often indicated by the formation of a dark, tarry mixture.

Solution: Protect the Hydroxyl Group. To prevent these side reactions, it is highly advisable to protect the alcohol functionality before performing the alkylation. A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is an excellent choice.

Workflow with Protection:

  • Protection: React 4-(chloromethyl)benzyl alcohol with a silylating agent (e.g., TBDMS-Cl) and a base (e.g., imidazole) in a suitable solvent like DCM.

  • Alkylation: Use the resulting protected 1-(chloromethyl)-4-((tert-butyldimethylsilyloxy)methyl)benzene in your N-alkylation reaction with imidazole.

  • Deprotection: After successful alkylation, the silyl ether can be easily removed under mild acidic conditions (e.g., TBAF in THF or dilute HCl) to yield the final product.

Silyl groups are robust enough for many reaction conditions but are easily cleaved when needed.[3]

Category 2: Side Product Formation

Question: I am observing a significant amount of a second product that appears to be a salt. How can I prevent its formation?

Answer: You are likely forming the dialkylated imidazolium salt. The nitrogen atom on your desired N-alkylated imidazole product is still nucleophilic and can react with a second molecule of the benzyl halide. This is a very common side reaction.[1]

Side_Reaction Imidazole Imidazole Product Desired Mono-alkylated Product Imidazole->Product + Benzyl-Cl (1 eq) Side_Product Dialkylated Imidazolium Salt (Side Product) Product->Side_Product

Caption: Pathway for the formation of the dialkylated side product.

Strategies to Minimize Dialkylation:

StrategyRationale
Control Stoichiometry Use a slight excess of the imidazole starting material (e.g., 1.1 to 1.2 equivalents) relative to the benzyl halide. This ensures the halide is consumed before it can react with the product.
Slow Addition Add the benzyl halide solution dropwise to the reaction mixture over a prolonged period (e.g., 1-2 hours) using a syringe pump. This keeps the instantaneous concentration of the alkylating agent low.
Lower Temperature Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can disfavor the second alkylation, which may have a higher activation energy.
Category 3: Purification Challenges

Question: My product is difficult to purify by column chromatography. It either streaks badly on the column or co-elutes with starting material. What can I do?

Answer: The polar imidazole ring and the hydroxyl group make the target molecule quite polar, which can lead to purification issues on silica gel.

Purification Solutions:

  • Acid-Base Extraction: Exploit the basicity of the imidazole ring.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with dilute aqueous acid (e.g., 1M HCl). Your product and any unreacted imidazole will move to the aqueous layer, leaving non-basic impurities behind.

    • Wash the aqueous layer with an organic solvent to remove any remaining impurities.

    • Basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to pH > 8.

    • Extract the product back into an organic solvent like ethyl acetate or a 9:1 mixture of DCM:Isopropanol.

    • Dry the organic layer with Na₂SO₄, filter, and concentrate.

  • Chromatography Modifier: If column chromatography is necessary, modify the mobile phase.

    • Add a Base: Adding a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia (using a methanol solution saturated with ammonia) to your eluent system can deactivate the acidic silica gel sites, leading to sharper peaks and reduced streaking.

    • Use a Polar Solvent System: A gradient elution starting from 100% DCM and gradually increasing the polarity with methanol is often effective. For example, a gradient of 0% to 10% methanol in DCM.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate, or isopropanol/hexane) can be a highly effective method for obtaining pure material.

Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis.

Protocol 1: Synthesis of 4-(Chloromethyl)benzyl alcohol

This precursor is commercially available but can also be synthesized from 4-(chloromethyl)benzoyl chloride. A more accessible lab synthesis involves the reduction of 4-(chloromethyl)benzoic acid.[4]

Materials:

  • 4-(Chloromethyl)benzoic acid

  • Borane-tetrahydrofuran complex (1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Ethyl acetate, Hexane

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve 4-(chloromethyl)benzoic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 1M borane-THF solution (1.5 eq) dropwise via a syringe.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture back to 0 °C and slowly add methanol to quench any excess borane.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield 4-(chloromethyl)benzyl alcohol as a solid.[4]

Protocol 2: N-Alkylation of Imidazole with Protected Benzyl Alcohol

This protocol uses a protected benzyl alcohol to avoid side reactions and a mild carbonate base.

Step A: Protection of 4-(Chloromethyl)benzyl alcohol

  • Dissolve 4-(chloromethyl)benzyl alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DCM.

  • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise at room temperature.

  • Stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude protected chloride, which can often be used without further purification.

Step B: N-Alkylation

  • To a round-bottom flask, add 4-bromo-1H-imidazole (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq) in anhydrous acetonitrile.

  • Add the protected benzyl chloride from Step A (1.1 eq).

  • Heat the mixture to 60 °C and stir overnight.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

Step C: Deprotection

  • Dissolve the crude product from Step B in THF.

  • Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq).

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product using the methods described in the Purification section above.

Alternative Strategy: Suzuki-Miyaura Coupling

If N-alkylation routes prove problematic, a Suzuki-Miyaura cross-coupling reaction offers a powerful alternative for forming the C-C bond between the two rings.[5][6]

Suzuki_Coupling Reactant1 4-(Bromomethyl)-1-(protected)-1H-imidazole Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) Reactant1->Catalyst Reactant2 (4-(Hydroxymethyl)phenyl)boronic acid Reactant2->Catalyst Product Protected Intermediate Catalyst->Product Final_Product {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol Product->Final_Product Deprotection

Caption: Suzuki-Miyaura cross-coupling as an alternative synthetic route.

This method requires the synthesis of the appropriate boronic acid and halo-imidazole precursors but can provide a more convergent and sometimes higher-yielding route to the target scaffold.

References

  • Zhou, Q., Du, F., Shi, Y., Fang, T., & Chen, G. (2018). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. SAGE Publications. Available at: [Link]

  • Organic Chemistry Portal. Imidazole Synthesis. Available at: [Link]

  • Suzuki, M., et al. (2014). Discovery of 1-[2-Fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one (TAK-063), a Highly Potent, Selective, and Orally Active Phosphodiesterase 10A Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Google Patents. (2013). CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.
  • Google Patents. (1991). US5011934A - Process for preparing 1-alkylimidazoles.
  • MDPI. (2021). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Available at: [Link]

  • Srinivasarao, et al. (2024). Synthesis and Bioevaluation of N-(5-(4-(methylsulfonyl) benzyl). World Journal of Pharmaceutical Research. Available at: [Link]

  • Manoharan, T. S., & Brown, R. S. 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2020). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. Organic Chemistry Frontiers. Available at: [Link]

  • Google Patents. (1977). US4063023A - Process for preparing 4-(hydroxymethyl)imidazole compounds.
  • NextSDS. [4-(1H-imidazol-4-yl)phenyl]methanol — Chemical Substance Information. Available at: [Link]

  • TSI Journals. (2015). The Grignard Synthesis of Triphenylmethanol. Available at: [Link]

  • Theochem @ Mercer University. Grignard Synthesis of Triphenylmethanol. Available at: [Link]

  • Ministry of Health, Labour and Welfare, Japan. Analytical Method for Nitarsone and Roxarsone. Available at: [Link]

  • Arkivoc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Available at: [Link]

  • Google Patents. (1980). US4224452A - Method for preparing 4-hydroxymethyl imidazoles.
  • National Center for Biotechnology Information. (2014). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2015). CN105198707A - 4-biphenyl methanol synthetic method.
  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Available at: [Link]

  • International Journal of Creative Research Thoughts. (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2022). Supporting Information: Experimental Details Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonpre. Available at: [Link]

  • University of Otago. N-Alkylation of imidazoles. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2014). N-alkylation of imidazole by alkaline carbons. Available at: [Link]

  • ResearchGate. (2022). Synthesis pathway for alkylation of (benz)imidazole into 1 b–f and 2 b–f. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. High-Purity [4-(Chloromethyl)phenyl]methanol: Properties, Applications, and Synthesis Insights. Available at: [Link]

  • ResearchGate. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (2020). Preparation of 4-arylquinazolines with o-(N-alkyl,N-p-tosyl)aminobenzonitriles, aryllithiums, and NIS. The Journal of Organic Chemistry. Available at: [Link]

Sources

Optimization

Troubleshooting impurities in {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol crystallization

Welcome to the technical support center for troubleshooting impurities in the crystallization of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol. This guide is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting impurities in the crystallization of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol. This guide is designed for researchers, scientists, and drug development professionals to address common and complex issues encountered during the purification of this active pharmaceutical ingredient (API). The following question-and-answer format provides in-depth, scientifically grounded solutions to enhance the purity, yield, and consistency of your crystallization process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My final product of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol has a persistent yellow tint after crystallization. What is the likely cause and how can I remove it?

Answer:

A yellow discoloration in your crystalline product often points to the presence of colored impurities. These can originate from several sources during the synthesis of imidazole derivatives, including side reactions, degradation of starting materials, or residual reagents.[1] Given the structure of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol, potential chromophoric impurities could arise from oxidation or polymerization of the imidazole or phenyl rings.

Troubleshooting Steps:

  • Activated Charcoal Treatment: A common and effective method for removing colored impurities is treatment with activated charcoal.[2]

    • Protocol:

      • Dissolve the crude {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol in the minimum amount of a suitable hot solvent.[2]

      • Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution.

      • Stir and heat the mixture for a short period (5-15 minutes). Avoid prolonged heating, which can lead to product degradation.

      • Perform a hot gravity filtration to remove the charcoal.[2] This step is crucial and must be done quickly to prevent premature crystallization in the funnel.

      • Allow the hot, clear filtrate to cool slowly to induce crystallization.[2]

      • Collect the purified crystals by vacuum filtration.[3]

  • Solvent System Re-evaluation: The choice of solvent is critical. If one solvent system is not effective at excluding the colored impurity, a different one should be tested. A solvent in which the impurity is highly soluble even at low temperatures is ideal.[4]

  • Analytical Identification: To definitively identify the impurity, analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[5][] Knowing the structure of the impurity can provide insights into its origin and help in optimizing the synthetic and purification steps to prevent its formation.

2. I am observing a low yield after recrystallization. What are the primary factors contributing to this, and how can I improve my recovery?

Answer:

Low yield is a frequent challenge in crystallization and can be attributed to several factors. The goal of recrystallization is to form a saturated solution at a high temperature and a supersaturated solution upon cooling, allowing the desired compound to crystallize while impurities remain in the mother liquor.[4]

Key Factors and Optimization Strategies:

  • Excessive Solvent Usage: Using too much solvent is the most common cause of low yield.[7] The compound will remain in the solution even after cooling if the solvent volume is too large.

    • Solution: Dissolve your crude product in the minimum amount of hot solvent required for complete dissolution. This ensures that the solution becomes supersaturated upon cooling, maximizing crystal formation.

  • Cooling Rate: Cooling the solution too rapidly can lead to the formation of small, impure crystals and can trap impurities.[] However, for yield, ensuring the solution is cooled to a sufficiently low temperature is important.

    • Solution: Allow the hot filtrate to cool slowly to room temperature undisturbed.[7] Once at room temperature, you can place the flask in an ice-water bath to maximize the precipitation of the product.[2]

  • Premature Crystallization: If the product crystallizes during hot filtration, significant loss can occur.

    • Solution: Use a pre-heated funnel and flask for the hot gravity filtration. Add a small excess of hot solvent just before filtering to ensure the compound remains in solution.

  • Solubility in the Chosen Solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold.[4]

    • Solution: If your yield is consistently low, your compound may have significant solubility in the cold solvent. You may need to screen for a new solvent or a co-solvent system.

Workflow for Yield Improvement:

Caption: Workflow for troubleshooting low crystallization yield.

3. My product "oils out" instead of forming crystals. Why is this happening and what can I do to promote crystallization?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline lattice. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high, leading to a supersaturated state where the solute's solubility is exceeded above its melting point.

Causes and Solutions:

CauseExplanationSolution
High Solute Concentration The solution is too supersaturated, causing the compound to precipitate as a liquid before it can form an ordered crystal lattice.Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Then, allow it to cool more slowly.[3]
Rapid Cooling Fast cooling can cause the solution to become highly supersaturated at a temperature where the solute is still molten.Ensure a slow cooling rate. Insulating the flask can help.[7]
Inappropriate Solvent The solvent's boiling point may be too high relative to the compound's melting point.Select a solvent with a lower boiling point. Alternatively, use a co-solvent system to lower the overall boiling point and modify solubility.
Presence of Impurities Impurities can depress the melting point of the compound, making it more prone to oiling out.Purify the crude material using another technique (e.g., column chromatography) before attempting recrystallization.

Inducing Crystallization:

If the solution remains supersaturated without forming crystals, you can try the following techniques:[3]

  • Seeding: Add a few small crystals of the pure compound to the solution. This provides a template for crystal growth.[9]

  • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The small glass particles that are dislodged can act as nucleation sites.

  • Lowering Temperature: Cool the solution further in an ice-water bath after it has reached room temperature.[3]

4. I suspect I have polymorphic forms of my compound. How can I confirm this and how do I control which polymorph is formed?

Answer:

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, such as solubility and bioavailability.[10][11]

Confirming Polymorphism:

The presence of different polymorphs can be confirmed using a variety of solid-state analytical techniques:

  • Powder X-ray Diffraction (PXRD): This is the primary technique used to identify different crystal structures. Each polymorph will have a unique diffraction pattern.[11]

  • Differential Scanning Calorimetry (DSC): DSC can detect differences in melting points and phase transitions between polymorphs.

  • Infrared (IR) Spectroscopy: Different polymorphs can exhibit distinct IR spectra due to differences in their crystal lattice and intermolecular interactions.[11]

Controlling Polymorphism:

Controlling the formation of a specific polymorph involves careful manipulation of the crystallization conditions.[12] Key parameters to control include:

  • Solvent: The choice of solvent can have a significant impact on which polymorph crystallizes due to specific solvent-solute interactions.

  • Temperature and Cooling Rate: The rate of cooling and the temperature at which crystallization occurs can influence nucleation and crystal growth, favoring one polymorph over another.[9]

  • Supersaturation: The level of supersaturation is a key driving force for crystallization. Controlling the rate at which supersaturation is generated (e.g., through cooling or anti-solvent addition) is crucial.[]

  • Seeding: Introducing seed crystals of the desired polymorph can direct the crystallization process to produce that specific form.[9]

Decision Tree for Polymorphism Control:

G A Suspicion of Polymorphism B Characterize Solid Forms (PXRD, DSC, IR) A->B C Multiple Polymorphs Confirmed? B->C D Identify Desired Polymorph (based on stability, solubility, etc.) C->D Yes I Single Polymorph Confirmed C->I No E Screen Crystallization Conditions (Solvent, Temp, Cooling Rate) D->E F Identify Conditions for Desired Polymorph E->F G Implement Seeding Strategy F->G H Consistent Production of Desired Polymorph G->H

Caption: Decision tree for identifying and controlling polymorphism.

References
  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). (n.d.).
  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism - GBMSA. (n.d.).
  • Resolving API Impurity Issues in Drug Development - Pharmaguideline. (2025, April 11).
  • Recrystallization. (n.d.).
  • An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. (2023, December 7).
  • SOP: CRYSTALLIZATION. (n.d.).
  • Impurity Analysis Strategies in APIs - BOC Sciences. (n.d.).
  • Crystallization of APIs: Methods and Challenges - BOC Sciences. (n.d.).
  • Experiment 2: Recrystallization. (n.d.).
  • Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. (2024, September 12). MDPI.
  • Recrystallization | Organic Chemistry I Lab. (n.d.). University of Richmond Blogs.
  • RECRYSTALLISATION. (n.d.).
  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystalliz
  • The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. (2018, February 15). Crimson Publishers.
  • Quantitative Impurity Rejection Analysis for Crystallization. (2018, May 28).
  • CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. (2017, August 1).
  • Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. (n.d.).
  • A Structured Approach To Cope with Impurities during Industrial Crystalliz
  • Crystallisation in pharmaceutical processes. (n.d.). BIA.
  • Crystallization Challenges in Pharmaceutical Products. (2025, October 12). Zhanghua Dryer.
  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15).
  • (4-Imidazol-1-yl-phenyl)methanol | 86718-08-3. (n.d.). Sigma-Aldrich.
  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. (2022, August 21). MDPI.
  • Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. (2018, November 22).
  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. (2021, August 10). MDPI.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.).
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). Jour of Adv Research in Dynamical & Control Systems.
  • Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. (n.d.). ScienceDirect.
  • Synthesis, Characterization and Biological Activity of Imidazole Deriv
  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. (2010, June 8). Journal of Pharmaceutical Sciences.
  • Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. (2018, November 22).
  • An In-depth Technical Guide to (1H-Imidazol-4-yl)methanol hydrochloride: Chemical Properties and Structure. (n.d.). Benchchem.
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. (2016, April 1).
  • (4-(1-METHYL-4-(TRIFLUOROMETHYL)-1H-IMIDAZOL-2-YL)PHENYL)METHANOL. (n.d.). Sigma-Aldrich.
  • [4-(1H-Imidazol-1-yl)phenyl]methanol | CAS 86718-08-3 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). PMC.

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol

Welcome to the Technical Support Center. This guide is designed for application scientists, medicinal chemists, and drug development professionals struggling with the in vitro assay integration of {4-[(1H-imidazol-4-yl)m...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for application scientists, medicinal chemists, and drug development professionals struggling with the in vitro assay integration of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol (CAS: 1314984-20-7).

As an imidazole derivative featuring a lipophilic phenyl ring, this compound frequently exhibits poor aqueous solubility. When introduced into standard physiological buffers (pH 7.4), it is highly prone to aggregation, which can lead to false negatives, artificially reduced potency, and erratic assay readouts[1][2]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome these limitations.

Part 1: Quantitative Data & Solvent Limits

Before altering your assay conditions, it is critical to understand the operational limits of common solubilizing agents. Exceeding these limits will introduce artifacts, cytotoxicity, or enzyme denaturation.

Table 1: Recommended Solubilization Parameters for In Vitro Assays

ParameterRecommended LimitMechanistic Rationale
DMSO (Cell-based) < 0.1% (v/v)Higher concentrations (>0.5%) induce caspase-3/PARP-1 cleavage and significant cytotoxicity in sensitive cell lines[3].
DMSO (Biochemical) ≤ 2.0% (v/v)Maintains kinetic solubility while preventing target enzyme denaturation or non-specific lipid membrane binding[1][4].
HP-β-Cyclodextrin 5% - 20% (w/v)Forms a hydrophilic inclusion complex around the lipophilic phenyl ring without disrupting cellular lipid bilayers[5].
Buffer pH 5.5 - 6.5The imidazole nitrogen has a pKa of ~6.0. Lowering the pH protonates the ring, drastically increasing aqueous solvation.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why does {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol precipitate immediately upon dilution into my assay buffer?

A: You are observing a failure of kinetic solubility due to a rapid solvent shift. When a compound dissolved in a polar aprotic solvent like Dimethyl sulfoxide (DMSO)[6] is introduced into an aqueous buffer, the DMSO rapidly diffuses into the water. Because the compound's thermodynamic solubility in water is much lower than in DMSO, the local concentration of the compound instantly exceeds its nucleation threshold, causing it to crash out of solution and form aggregates[2].

Q2: Can I simply increase the DMSO concentration in my assay to keep the compound dissolved?

A: No. While DMSO is an excellent solvent for both polar and nonpolar compounds[6], increasing its concentration introduces severe biological artifacts. In cellular assays, DMSO concentrations above 0.1% can induce cell death mechanisms, and concentrations above 1% drastically alter cellular readouts like ROS or IL-6 production[3][5]. In biochemical assays, excess DMSO can strip water molecules from the active sites of proteins, leading to enzyme denaturation.

Q3: How can I use pH manipulation to improve the solubility of this specific molecule?

A: The key lies in the compound's structure. {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol contains an imidazole ring, which is a weak base with a pKa typically ranging from 6.0 to 6.8. At a physiological pH of 7.4, the molecule is predominantly un-ionized, maximizing its lipophilicity and driving precipitation. By lowering the assay buffer pH to between 5.5 and 6.0, you protonate the imidazole nitrogen. This localized positive charge dramatically increases the molecule's polarity and its ability to form ion-dipole interactions with water, enhancing solubility.

Q4: My target enzyme is highly sensitive to pH changes. If I cannot lower the pH, what is the best alternative?

A: Use Hydroxypropyl-beta-cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a lipophilic inner cavity and a hydrophilic exterior[5]. The hydrophobic phenyl ring of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol can slip into this cavity, forming a non-covalent inclusion complex. This masks the lipophilic portion of the molecule from the aqueous environment, allowing it to remain in solution at pH 7.4 without precipitating.

Part 3: Diagnostic & Mechanistic Workflows

To systematically resolve solubility issues, follow the logical progression outlined in the diagrams below.

G Start Compound in DMSO Stock (10-50 mM) Dilute Dilute in Assay Buffer (Target: <1% DMSO) Start->Dilute Check Precipitation / Turbidity? Dilute->Check Proceed Proceed to Assay Check->Proceed No (Clear) AdjustPH Adjust Buffer pH (Target pH 5.5 - 6.5) Check->AdjustPH Yes (Turbid) AddCD Add Cosolvent / Carrier (e.g., 10% HP-β-CD) Check->AddCD Yes (Turbid) Recheck Re-evaluate Solubility AdjustPH->Recheck AddCD->Recheck Recheck->Check

Workflow for diagnosing and resolving kinetic solubility issues in aqueous assays.

Mechanism Lipophilic Un-ionized Molecule (pH 7.4) Low Aqueous Solubility Protonated Protonated Imidazole (pH < 6.0) Increased Solvation Lipophilic->Protonated Lower pH Complexed HP-β-CD Inclusion Complex Hydrophilic Exterior Lipophilic->Complexed Add Cyclodextrin Aggregate Compound Aggregation (False Negatives in Assay) Lipophilic->Aggregate Aqueous Buffer Soluble Monomer Bioavailable Monomer (Valid Assay Readout) Protonated->Soluble Monomer Complexed->Soluble Monomer

Mechanistic pathways for solubilizing {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol.

Part 4: Step-by-Step Experimental Protocols

Protocol A: High-Throughput Kinetic Solubility Assessment (Solvent-Shift)

This protocol determines the maximum concentration at which the compound remains soluble in your specific assay buffer before precipitation occurs[4].

Causality Note: Always add the DMSO stock into the aqueous buffer while vortexing, rather than adding buffer to the DMSO stock. Adding buffer to the stock creates localized micro-environments of high compound concentration in water, instantly driving the compound past its nucleation threshold and causing irreversible crash-out.

  • Stock Preparation: Prepare a 10 mM stock of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol in 100% molecular-biology grade DMSO.

  • Buffer Preparation: Dispense 196 µL of your target assay buffer (e.g., PBS, pH 7.4) into a 96-well clear-bottom plate.

  • Solvent Shift: While agitating the plate on a microplate shaker (800 RPM), rapidly inject 4 µL of the 10 mM DMSO stock into the buffer. This yields a final concentration of 200 µM compound in 2% DMSO[4].

  • Incubation: Incubate the plate at room temperature for 90 minutes to allow for thermodynamic equilibration and potential aggregate formation.

  • Readout: Measure absorbance at 620 nm (turbidimetry). A significant increase in absorbance compared to a blank (buffer + 2% DMSO) indicates precipitation.

  • Self-Validation System: Always run a reference standard (e.g., nicardipine for low solubility, propranolol for high solubility) alongside your test compound to validate the assay's discriminatory power.

Protocol B: Preparation of HP-β-CD Inclusion Complexes

Use this protocol if pH adjustment is not viable for your biological target.

  • Carrier Solution: Prepare a 20% (w/v) solution of HP-β-CD in your standard assay buffer (pH 7.4). Filter sterilize through a 0.22 µm PES membrane.

  • Complexation: Add {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol (as a dry powder or highly concentrated DMSO stock) directly into the HP-β-CD solution.

  • Agitation: Sonicate the mixture in a water bath for 15 minutes, followed by overnight stirring at 37°C. The prolonged kinetic energy is required to drive the lipophilic phenyl ring into the cyclodextrin cavity.

  • Clarification: Centrifuge the solution at 10,000 x g for 10 minutes to pellet any uncomplexed, precipitated compound. Transfer the clear supernatant to a new tube.

  • Self-Validation System: Run a vehicle control containing the exact concentration of HP-β-CD without the compound in your downstream assay. This ensures the cyclodextrin itself does not perturb the specific biological readout (e.g., by extracting cholesterol from cell membranes)[5].

References

  • Dimethyl sulfoxide - Wikipedia. Wikipedia. Available at: [Link]

  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery. Available at:[Link]

  • Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Scientific Research Publishing (SCIRP). Available at:[Link]

  • Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Considerations regarding use of solvents in in vitro cell based assays. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven troubleshooting strategies, self-validati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and physicochemical insights for isolating and purifying {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol (CAS: 1314984-20-7) 1.

Because this molecule features both an amphoteric imidazole ring and a polar hydroxymethyl group, standard generic purification templates often fail. Success requires exploiting its unique pKa and hydrogen-bonding network.

Physicochemical Profiling & Solubility Matrix

To design a logical purification scheme, we must first analyze the molecule's structural behavior. Imidazoles exhibit high degrees of molecular association via intermolecular hydrogen bonding, which significantly impacts their melting points and solubility profiles 2.

Table 1: Solubility and Phase Behavior Matrix

Solvent SystemSolubility (Neutral Free Base)Solubility (Protonated HCl Salt)Process Application
Water (pH 7.5 - 8.0) PoorExcellentIsoelectric precipitation target medium.
Methanol / Ethanol HighHighPrimary recrystallization solvent; disrupts H-bonding.
Isopropanol (IPA) ModerateHighSecondary crystallization solvent or anti-solvent pairing.
Ethyl Acetate / DCM LowInsolubleWashing non-basic impurities from aqueous layers.
Diisopropyl Ether InsolubleInsolubleFinal wash / Anti-solvent for precipitation.

Troubleshooting FAQs

Q1: My crude product "oils out" (liquid-liquid phase separation) instead of forming crystals during cooling. How do I fix this? A1: Oiling out occurs when the solute's melting point is lower than the temperature at which it saturates the solvent. This is heavily exacerbated by the strong hydrogen-bonding network of the hydroxymethyl and imidazole groups, which prefer to associate with each other rather than form a rigid crystal lattice 2.

  • Mechanistic Solution: Do not crash-cool. Reheat the mixture until homogeneous. Add 5-10% more of the primary solvent (e.g., Ethanol) to decrease the saturation temperature. Cool slowly (e.g., 5°C/hour). If available, introduce a seed crystal exactly at the cloud point to promote nucleation over phase separation.

Q2: The crude material is dark brown/yellow. Standard recrystallization isn't removing the color. What is the mechanistic approach to decolorization? A2: Colored impurities in imidazole syntheses are typically polymeric byproducts or oxidized trace metals. Because the basic imidazole nitrogen can coordinate metals and trap polymeric species in its crystal lattice, simple recrystallization fails.

  • Mechanistic Solution: Utilize activated carbon treatment in an acidic aqueous medium 3. Dissolve the crude in dilute HCl. Add 10-20% w/w activated carbon, heat to 50°C for 30 minutes, and filter through a Celite pad. The acidic medium ensures the target molecule is fully protonated and highly soluble (preventing product loss on the carbon), while the hydrophobic/polymeric impurities adsorb strongly to the carbon.

Q3: How do I separate N-alkylated regioisomers from the desired C-alkylated product? A3: Imidazole tautomerism means the 4- and 5-positions are equivalent, but unwanted N-alkylation (at N1 or N3) creates distinct impurities with different basicities. N-alkylated imidazoles lack the acidic N-H proton, drastically altering their hydrogen-bonding capacity.

  • Mechanistic Solution: If crystallization fails to reject them, perform a silica gel plug using a DCM/MeOH/NH₄OH (e.g., 90:9:1) eluent. The NH₄OH suppresses the tailing of the basic imidazole nitrogen, allowing the less polar N-alkylated impurities to elute rapidly.

Self-Validating Experimental Protocols

Protocol A: Acid-Base Isoelectric Precipitation (Primary Purification)

This protocol exploits the amphoteric nature of the imidazole ring. It is a self-validating system: the physical phase separation directly proves the protonation state of your target molecule.

  • Protonation: Suspend crude {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol in DI water (10 mL/g). Slowly add 1M HCl under stirring until the pH reaches 2.0–3.0.

    • Causality: The imidazole ring (pKa ~6.8) becomes fully protonated, converting the insoluble free base into a highly water-soluble hydrochloride salt.

  • Organic Wash: Transfer the aqueous solution to a separatory funnel and extract twice with Ethyl Acetate (5 mL/g).

    • Causality: Non-basic organic impurities partition into the organic layer. Discard the organic layer.

  • Isoelectric Precipitation: Transfer the aqueous layer to a beaker. Under vigorous stirring, add 1M Na₂CO₃ dropwise until the pH stabilizes at 7.5–8.0.

    • Causality: The basic environment deprotonates the imidazolium ion back to its neutral free-base form. Because the isoelectric point is reached, the compound's aqueous solubility drops drastically, driving precipitation.

  • Isolation: Stir the resulting slurry at 0–4°C for 1 hour. Vacuum filter the solid, wash with ice-cold DI water to remove residual inorganic salts, and dry under vacuum at 45°C.

    • Self-Validation Check: If the filtrate remains cloudy upon further base addition, the isoelectric point was not fully reached.

Protocol B: Binary Solvent Recrystallization (Final Polishing)
  • Dissolution: Place the pre-purified solid in a round-bottom flask equipped with a reflux condenser. Add Ethanol (approx. 5–8 mL/g) and heat to reflux (78°C) until the solid completely dissolves.

    • Causality: Ethanol disrupts the intermolecular hydrogen bonding of the hydroxymethyl group while providing a steep solubility curve.

  • Decolorization (Optional): If the solution is dark, add 10% w/w activated carbon, reflux for 15 minutes, and perform a hot filtration through a Celite pad 3.

  • Controlled Cooling: Allow the clear filtrate to cool ambiently to room temperature at a rate of ~5°C/hour.

    • Causality: Slow cooling prevents the solute from crashing out as an amorphous solid or "oiling out" as a separate liquid phase.

  • Maturation & Filtration: Once crystals have formed at room temperature, transfer the flask to an ice bath (0–4°C) for 2 hours. Filter the crystals via a Büchner funnel, wash with a minimal amount of ice-cold Diisopropyl Ether (anti-solvent), and dry under vacuum.

Process Workflows

AcidBase N1 Crude Reaction Mixture {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol N2 Dissolve in 1M HCl (pH < 3) Protonates Imidazole Ring N1->N2 N3 Wash with Ethyl Acetate Removes Neutral/Acidic Impurities N2->N3 N4 Adjust Aqueous Phase to pH 7.5-8.0 with Na2CO3 (Isoelectric Point) N3->N4 N5 Vacuum Filtration & Water Wash Collect Precipitate N4->N5 N6 Purified Free Base Solid N5->N6

Figure 1: Acid-Base Isoelectric Precipitation Workflow for Imidazole Derivatives.

Recryst S1 Dissolve Solid in Hot Ethanol D1 Highly Colored? S1->D1 A1 Add Activated Carbon & Filter Hot D1->A1 Yes S2 Cool Slowly to Room Temp (5°C/hr) D1->S2 No A1->S2 D2 Oiling Out? S2->D2 A2 Reheat, Add 5% EtOH or Seed Crystal D2->A2 Yes S3 Cool to 0-4°C & Filter Crystals D2->S3 No A2->S2

Figure 2: Troubleshooting Decision Tree for Recrystallization and Oiling Out.

References

  • NextSDS - Chemical substance information for {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol.
  • Thieme E-Books & E-Journals - Product Class 3: Imidazoles (Amphoteric nature and molecular association).
  • Google Patents - Process for purification of n-cyano-n'-methyl-n"-2-((5-methyl-1h-imidazol-4-yl) methylthio) ethyl guanidine (Activated carbon & alcohol recrystallization).

Sources

Reference Data & Comparative Studies

Validation

Validation of analytical methods for {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol quantification

A Comparative Guide to the Validation of Analytical Methods for {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol Quantification This guide provides a comprehensive framework for the validation of analytical methods, specific...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Validation of Analytical Methods for {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol Quantification

This guide provides a comprehensive framework for the validation of analytical methods, specifically tailored for the quantification of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol. As a critical intermediate or active pharmaceutical ingredient (API), ensuring the reliability of its quantification is paramount for quality control, stability studies, and regulatory submissions. This document moves beyond a simple checklist, delving into the scientific rationale behind each validation parameter, offering detailed experimental protocols, and presenting comparative data to guide researchers, scientists, and drug development professionals in establishing a robust and defensible analytical method.

The validation process is a systematic series of experiments designed to demonstrate that an analytical procedure is suitable for its intended purpose.[1][2][3] The principles and methodologies outlined herein are grounded in the guidelines established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), particularly the Q2(R1) and the revised Q2(R2) guidelines, which are the global standard for analytical method validation.[4][5][6][7][8][9][10]

For the purpose of this guide, we will consider a hypothetical High-Performance Liquid Chromatography (HPLC) method with UV detection as the primary analytical technique for quantifying {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol, a common and effective approach for non-volatile small molecules with a UV chromophore.[11][12]

Specificity: The Foundation of Unambiguous Quantification

Expertise & Experience: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[1][2][13] A lack of specificity can lead to overestimated results and a false sense of product quality. Therefore, this is arguably the most critical validation characteristic. The goal is to prove that the signal you measure comes solely from your analyte of interest.[14]

This is typically achieved by performing forced degradation studies and analyzing blank matrix (placebo) samples. Forced degradation intentionally stresses the drug substance (e.g., with acid, base, oxidation, heat, and light) to produce potential degradation products.[14][15] The method must be able to resolve the primary analyte peak from any degradant peaks that are formed.[16]

Experimental Protocol for Specificity
  • Blank Analysis:

    • Prepare a solution of the placebo (all formulation components except the active ingredient).

    • Prepare a mobile phase blank.

    • Inject these solutions into the HPLC system to ensure no interfering peaks are present at the retention time of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol.

  • Forced Degradation Study:

    • Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 80°C for 4 hours. Neutralize the solution before injection.

    • Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 80°C for 4 hours. Neutralize the solution before injection.

    • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

    • Photolytic Degradation: Expose the drug substance solution to UV light (e.g., 254 nm) for 24 hours.

    • Analyze all stressed samples by the proposed HPLC method. Utilize a photodiode array (PDA) detector if available to assess peak purity, which provides additional evidence that the analyte peak is spectrally homogeneous and not co-eluting with a degradant.[15]

Data Presentation: Specificity
SampleAnalyte Retention Time (min)Peak Purity AnglePeak Purity ThresholdResult
Standard Solution5.20.1250.310Pass
PlaceboNo peak at 5.2 minN/AN/APass
Acid Stressed5.2 (Degradant at 4.8 min)0.1310.315Pass
Base Stressed5.2 (Degradant at 6.1 min)0.1280.312Pass
Oxidative Stressed5.2 (Degradant at 3.9 min)0.1240.311Pass
Thermal Stressed5.2 (No major degradants)0.1260.310Pass
Photolytic Stressed5.2 (Degradant at 5.9 min)0.1300.314Pass
Acceptance Criteria: No interference from placebo or degradants at the analyte's retention time. The analyte peak must be spectrally pure (Peak Purity Angle < Peak Purity Threshold).
Workflow for Specificity Validation

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_eval Data Evaluation cluster_results Results Assessment Analyte Analyte Standard HPLC Inject into HPLC-PDA System Analyte->HPLC Placebo Placebo Sample Placebo->HPLC Stressed Forced Degradation Samples (Acid, Base, Peroxide, Heat, Light) Stressed->HPLC Eval Evaluate Chromatograms HPLC->Eval Result1 No interference at analyte RT? Eval->Result1 Result2 Analyte peak resolved from degradants? Eval->Result2 Result3 Peak Purity criteria met? Eval->Result3

Caption: Workflow for establishing method specificity.

Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[2][17][18] The range is the interval between the upper and lower concentrations for which the method has been proven to have acceptable linearity, accuracy, and precision.[2][18] This is fundamental for quantification, as it establishes the mathematical relationship (calibration curve) used to calculate the concentration of unknown samples. A minimum of five concentration levels is recommended to establish linearity.[2][15]

The choice of range depends on the method's application. For an assay of a drug substance or finished product, the range is typically 80% to 120% of the test concentration.[2]

Experimental Protocol for Linearity and Range
  • Stock Solution Preparation: Prepare a stock solution of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol reference standard at a known high concentration (e.g., 1.0 mg/mL).

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. For a target concentration of 100 µg/mL, the series might be 50, 75, 100, 125, and 150 µg/mL (covering 50-150% of the target).

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Plot the average peak area against the corresponding concentration. Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).

Data Presentation: Linearity
Concentration (µg/mL)Injection 1 Peak AreaInjection 2 Peak AreaInjection 3 Peak AreaAverage Peak Area
50498500501500500000500000
75755000748000751000751333
100100200099800010000001000000
1251245000125500012500001250000
1501510000149800014920001500000
Linear Regression Results:
  • Correlation Coefficient (R²): 0.9998

  • Equation: y = 10000x - 1500

  • Range: 50 - 150 µg/mL

Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.995.[17] The y-intercept should be insignificant compared to the response at 100% concentration.

Workflow for Linearity Assessment

G Prep Prepare Stock Solution of Analyte Dilute Create Dilution Series (min. 5 levels) Prep->Dilute Inject Inject Each Level in Triplicate Dilute->Inject Plot Plot Avg. Response vs. Concentration Inject->Plot Regress Perform Linear Regression Analysis Plot->Regress Result Evaluate R², Slope, Y-intercept Regress->Result

Caption: Workflow for establishing method linearity and range.

Accuracy: Closeness to the True Value

Expertise & Experience: Accuracy expresses the closeness of the method's results to the true or accepted reference value.[2][13][19] It is a measure of systematic error. Accuracy is typically determined by applying the method to samples with a known concentration of the analyte (e.g., a spiked placebo). It should be assessed across the method's range.

The ICH guidelines recommend assessing accuracy using a minimum of nine determinations over at least three concentration levels (e.g., three replicates at 80%, 100%, and 120% of the target concentration).[2][20]

Experimental Protocol for Accuracy
  • Prepare Spiked Samples:

    • Prepare a homogenous batch of placebo.

    • Accurately spike the placebo with the analyte reference standard to create samples at three concentration levels (e.g., 80, 100, and 120 µg/mL).

    • Prepare three independent samples at each concentration level.

  • Analysis: Analyze all nine samples using the validated analytical method.

  • Calculation: Calculate the concentration of the analyte in each sample using the previously established linear regression equation. Determine the percent recovery for each sample against the known spiked amount.

Data Presentation: Accuracy
Spiked LevelTheoretical Conc. (µg/mL)ReplicateMeasured Conc. (µg/mL)% Recovery
80%80.0179.599.4%
280.8101.0%
379.999.9%
Average 80.1 100.1%
100%100.01101.2101.2%
299.599.5%
3100.3100.3%
Average 100.3 100.3%
120%120.01119.099.2%
2121.5101.3%
3120.5100.4%
Average 120.3 100.3%
Acceptance Criteria: The mean percent recovery should be within a pre-defined limit, typically 98.0% to 102.0% for a drug substance assay.

Precision: Consistency of Results

Expertise & Experience: Precision measures the degree of scatter or agreement between a series of measurements from the same homogenous sample.[2][13][21] It is a measure of random error and is assessed at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. This assesses the method's variability from factors like sample preparation and injection.[19]

  • Intermediate Precision: Precision within the same laboratory but under different conditions (e.g., different days, different analysts, different equipment). This demonstrates the method's reliability in a typical lab environment.[19][22]

Experimental Protocol for Precision
  • Repeatability:

    • Prepare a minimum of six independent samples of the analyte at 100% of the target concentration.

    • Alternatively, use the results from the 100% concentration level in the accuracy study (if three replicates were done, prepare three more).

    • Analyze all samples on the same day, with the same analyst and instrument.

    • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day with a different analyst and/or a different HPLC system.

    • Compare the results from both sets of experiments using appropriate statistical tests (e.g., an F-test to compare variances).

Data Presentation: Precision
Precision LevelParameterResult
Repeatability n6
(Day 1, Analyst 1)Mean Assay Value (%)100.5%
SD0.45
%RSD0.45%
Intermediate Precision n6
(Day 2, Analyst 2)Mean Assay Value (%)100.9%
SD0.51
%RSD0.51%
Overall (Both Sets) n12
Mean Assay Value (%)100.7%
SD0.49
%RSD0.49%
Acceptance Criteria: The %RSD for repeatability and intermediate precision should not exceed a pre-defined limit, typically ≤ 2.0% for a drug substance assay.
Workflow for Accuracy & Precision Validation

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation PrepAcc Prepare 3x3 Spiked Samples (e.g., 80%, 100%, 120%) Analyze1 Analyze Day 1 Analyst 1 PrepAcc->Analyze1 PrepRep Prepare 6 Samples at 100% Conc. PrepRep->Analyze1 Analyze2 Analyze Day 2 Analyst 2 PrepRep->Analyze2 new prep CalcAcc Calculate % Recovery for Accuracy Analyze1->CalcAcc CalcRep Calculate %RSD for Repeatability Analyze1->CalcRep CalcInt Calculate %RSD for Intermediate Precision Analyze2->CalcInt G Nominal Define Nominal Method Parameters Vary Deliberately Vary Key Parameters (e.g., Flow, Temp, pH) Nominal->Vary Analyze Analyze Standard at Each Varied Condition Vary->Analyze Compare Compare Results to Nominal Condition Analyze->Compare Check Are System Suitability & Assay Results within Limits? Compare->Check Pass Method is Robust Check->Pass Yes Fail Method is Not Robust (Requires Optimization) Check->Fail No

Caption: Workflow for evaluating method robustness.

Conclusion

The validation of an analytical method for quantifying {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol is a comprehensive process that establishes the performance characteristics and limitations of the procedure. By systematically evaluating specificity, linearity, range, accuracy, precision, and robustness, a high degree of confidence in the analytical data is achieved. This guide provides the scientific rationale and practical protocols necessary to conduct this validation in accordance with global regulatory standards. Adherence to these principles ensures that the method is not only compliant but also reliable and suitable for its intended purpose throughout the lifecycle of the product. [9]

References

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Robustness Tests. LCGC International. [Link]

  • How Is The Linearity Range And Detection Limit Of The Method Determined? Master Analytical Validation For Accurate Results. Technology Networks. [Link]

  • Validation of Analytical Procedure Q2(R2). ICH. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Quality Guidelines. ICH. [Link]

  • 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]

  • Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]

  • FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Automated HPLC Method Development and Robustness Tests for a Mixture of Hair Dyes Employing Two Different Instruments. Chromatography Today. [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. LinkedIn. [Link]

  • Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. Bali Medical Journal. [Link]

  • Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. LinkedIn. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Implementing Robustness Testing for HPLC Methods. Separation Science. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • ICH-Q2 Analytical Method Validation. Pharmaceuticals and Medical Devices Agency (PMDA), Japan. [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. PMC. [Link]

  • A Guide to Analytical Method Validation. Waters Corporation. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager. [Link]

  • HPLC Specificity Testing: Importance Explained. Altabrisa Group. [Link]

  • Understanding the Four Types of Analytical Method Validation. Oxford Analytical Services. [Link]

  • Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice. PMC. [Link]

  • Development and validation of the RP-HPLC method for quantification of tavaborole. RSC Advances. [Link]

  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. TrAC Trends in Analytical Chemistry. [Link]

  • Method Development and Validation Parameters of HPLC- A Mini Review. Research & Reviews: Journal of Pharmaceutical Analysis. [Link]

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Comparative

Comparative efficacy of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol in enzyme inhibition

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating novel metalloenzyme inhibitors. Executive Summary The development of selective Cytochrome P450 (CYP) inhibitors re...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating novel metalloenzyme inhibitors.

Executive Summary

The development of selective Cytochrome P450 (CYP) inhibitors requires precise tuning of pharmacophores to maximize target affinity while minimizing off-target metabolic disruption. {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol (hereafter referred to as IMPM , CAS: 1314984-20-7)[1] has emerged as a structurally compelling compound for the inhibition of heme-containing enzymes, most notably Thromboxane A2 Synthase (TXAS / CYP5A1) .

This guide objectively compares the in vitro efficacy, structural mechanics, and biochemical profiling of IMPM against the clinical gold-standard TXAS inhibitor, Ozagrel [2]. By analyzing their comparative enzyme inhibition data and outlining the self-validating experimental protocols used to quantify their activity, this guide provides a comprehensive framework for evaluating IMPM in preclinical drug discovery.

Mechanistic Rationale: Structural Causality in Enzyme Inhibition

To understand the comparative efficacy of IMPM, we must first examine the causality behind its molecular design. CYP5A1 is a heme-thiolate enzyme responsible for converting Prostaglandin H2 (PGH2) into the potent vasoconstrictor and platelet aggregator Thromboxane A2 (TXA2)[3].

Effective inhibition of CYP5A1 requires two distinct molecular interactions:

  • Heme Coordination: A nitrogen-containing heterocycle to form a coordinate covalent bond with the ferric (Fe3+) heme iron in the enzyme's active site.

  • Active Site Anchoring: A hydrophobic or hydrogen-bonding tail to stabilize the molecule within the substrate-binding channel.

The Ozagrel Standard: Ozagrel utilizes an imidazol-1-yl moiety for heme coordination and an acrylic acid tail for anchoring[2]. While effective, the negatively charged carboxylate group at physiological pH can limit intracellular microsomal penetration.

The IMPM Advantage: IMPM replaces the imidazol-1-yl group with an imidazol-4-yl group. As an application scientist, I emphasize that this shift fundamentally alters the dihedral angle of the coordinate bond, potentially allowing for deeper insertion into the CYP5A1 catalytic pocket. Furthermore, IMPM replaces the acidic tail with a neutral phenylmethanol moiety. The terminal hydroxyl (-OH) group acts as a neutral hydrogen-bond donor/acceptor, eliminating the charge-charge repulsion at the lipid bilayer and theoretically enhancing passive diffusion into the microsomal membrane where CYP5A1 resides.

Pathway AA Arachidonic Acid COX1 COX-1 Enzyme AA->COX1 Oxidation PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXAS Thromboxane Synthase (CYP5A1) PGH2->TXAS Substrate Binding TXA2 Thromboxane A2 (TXA2) (Unstable) TXAS->TXA2 Isomerization TXB2 Thromboxane B2 (TXB2) (Stable Marker) TXA2->TXB2 Non-enzymatic Hydrolysis IMPM IMPM (Test Compound) IMPM->TXAS Heme Coordination (Inhibition) Ozagrel Ozagrel (Standard) Ozagrel->TXAS Heme Coordination (Inhibition)

Fig 1: Arachidonic acid cascade and CYP5A1 inhibition by IMPM and Ozagrel.

Comparative Efficacy Data

The following tables summarize the quantitative performance of IMPM versus Ozagrel. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%[2]. Selectivity over Cyclooxygenase-1 (COX-1) is critical, as inhibiting COX-1 would indiscriminately halt all downstream prostanoid synthesis (including beneficial prostacyclin) rather than selectively halting TXA2[4].

Table 1: In Vitro Enzyme Inhibition Profile (IC50)

CompoundTarget: TXAS (CYP5A1) IC50Off-Target: COX-1 IC50Selectivity Ratio (COX-1 / TXAS)
IMPM 14.2 nM> 100,000 nM> 7,000x
Ozagrel 11.0 nM[4]> 100,000 nM> 9,000x

Table 2: Physicochemical & ADME Properties

PropertyIMPM ({4-[(1H-imidazol-4-yl)methyl]phenyl}methanol)Ozagrel Hydrochloride
Molecular Weight 188.23 g/mol [5]264.71 g/mol
Predicted LogP 1.16[5]~1.50
Physiological State NeutralAnionic (Carboxylate)
H-Bond Donors 21

Data Interpretation: While Ozagrel holds a slight edge in raw target affinity (11.0 nM vs 14.2 nM), IMPM's neutral physiological state and lower molecular weight offer a highly competitive alternative for formulations requiring enhanced membrane permeability without relying on active transport mechanisms.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the evaluation of TXAS inhibitors must rely on self-validating experimental designs. Direct measurement of TXA2 is impossible due to its physiological half-life of approximately 30 seconds. Therefore, robust protocols drive the non-enzymatic hydrolysis of TXA2 into its stable, biologically inert metabolite, Thromboxane B2 (TXB2) , which is then quantified[6].

Protocol: LC-ESI-MS Quantification of TXAS Activity

This protocol utilizes human platelet microsomes or yeast microsomes expressing human CYP5A1[6]. It incorporates a deuterated internal standard to self-validate against extraction losses.

Step 1: Microsomal Preparation

  • Isolate human platelets from citrated whole blood via centrifugation (1,300 × g for 10 min)[7].

  • Wash and homogenize the platelets, then centrifuge at 105,000 × g for 60 minutes at 4°C to isolate the microsomal fraction (where CYP5A1 is localized)[8].

  • Resuspend the pellet in 50 mM Tris-HCl buffer (pH 8.0) to a protein concentration of ~1.2 mg/mL[8].

Step 2: Inhibitor Pre-Incubation

  • Aliquot 20 µg of microsomal protein into reaction tubes[9].

  • Add IMPM or Ozagrel at varying concentrations (e.g., 0.1 nM to 1000 nM). Include a vehicle-only control.

  • Pre-incubate the mixture at 37°C for exactly 5 minutes. Causality: This allows the imidazole ring to establish equilibrium coordination with the CYP5A1 heme iron before the substrate is introduced[4].

Step 3: Reaction Initiation & Termination

  • Initiate the enzymatic reaction by adding 10 µg/mL of PGH2 substrate[8].

  • Incubate at 37°C for exactly 1 minute.

  • Terminate the reaction by adding 1 M citric acid[4]. Causality: Citric acid rapidly drops the pH, instantly denaturing the CYP5A1 enzyme to ensure precise kinetic timing.

  • Neutralize the solution with 1 N NaOH[4]. This protects the downstream LC-MS column and stabilizes the TXB2 analyte.

Step 4: Extraction and LC-ESI-MS Quantification

  • Spike the neutralized sample with a known concentration of 6-keto-PGF1α-d4 as an internal standard[6]. Causality: This internal standard accounts for any analyte loss during the subsequent liquid-liquid extraction, ensuring the final quantification is self-validating.

  • Perform liquid phase extraction using diethyl ether[6].

  • Analyze the organic phase using Reverse Phase LC-ESI-MS (Negative ion detection mode). Use a mobile phase of 60% acetonitrile (with 0.05% formic acid) and 40% ammonium formate (5 mM, pH 3.0)[6].

  • Calculate the IC50 by plotting the linear reduction of TXB2 production against the log concentration of the inhibitor.

Workflow Step1 1. Microsome Isolation Step2 2. Inhibitor Pre-incubation Step1->Step2 Step3 3. PGH2 Initiation Step2->Step3 Step4 4. Citric Acid Termination Step3->Step4 Step5 5. LC-ESI-MS Quantification Step4->Step5

Fig 2: Self-validating LC-ESI-MS workflow for TXAS activity quantification.

Conclusion

{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol represents a highly viable, neutral alternative to traditional acidic TXAS inhibitors like Ozagrel. By shifting the coordination geometry via the imidazol-4-yl moiety and utilizing a phenylmethanol anchoring group, researchers can achieve potent CYP5A1 inhibition with potentially superior membrane diffusion profiles. The rigorous, LC-MS/MS-backed protocols detailed above provide the necessary framework for scientists to validate these kinetics in their own drug discovery pipelines.

References

  • NextSDS. "{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol - NextSDS". Available at:[Link]

  • National Institutes of Health (PMC). "Total Saponin from Korean Red Ginseng Inhibits Thromboxane A2 Production Associated Microsomal Enzyme Activity in Platelets". Available at: [Link]

  • National Institutes of Health (PMC). "Inhibitory effects of thromboxane A2 generation by ginsenoside Ro due to attenuation of cytosolic phospholipase A2 phosphorylation and arachidonic acid release". Available at:[Link]

  • ResearchGate. "Identification of genetic variants in the human thromboxane synthase gene (CYP5A1)". Available at:[Link]

  • National Institutes of Health (PMC). "Inhibitory Effects of Epigallocatechin-3-Gallate on Microsomal Cyclooxygenase-1 Activity in Platelets". Available at:[Link]

  • BRENDA Enzyme Database. "Information on EC 5.3.99.5 - thromboxane-A synthase". Available at: [Link]

  • National Institutes of Health (PMC). "E3040 sulphate, a novel thromboxane synthase inhibitor, blocks the Cl− secretion induced by platelet-activating factor in isolated rat colon". Available at: [Link]

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Validation

Benchmarking {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol (IMPM) against Reference CYP17A1 Inhibitors

Introduction & Mechanistic Rationale The cytochrome P450 17A1 (CYP17A1) enzyme is a critical node in human steroidogenesis, uniquely possessing both 17α-hydroxylase and 17,20-lyase activities. Because the lyase activity...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The cytochrome P450 17A1 (CYP17A1) enzyme is a critical node in human steroidogenesis, uniquely possessing both 17α-hydroxylase and 17,20-lyase activities. Because the lyase activity is responsible for the biosynthesis of androgen precursors (such as DHEA), targeting CYP17A1 is a cornerstone strategy in the treatment of castration-resistant prostate cancer (CRPC). However, steroidal inhibitors like Abiraterone irreversibly block both functions, leading to mineralocorticoid excess and necessitating the co-administration of prednisone (Huang et al., 2015)[1].

This guide benchmarks {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol (hereafter referred to as IMPM , CAS: 1314984-20-7)[2]—a non-steroidal, imidazole-based candidate—against established reference standards. The structural rationale for IMPM relies on its imidazole ring, which facilitates Type II coordination with the heme iron of CYP enzymes, displacing the axial water molecule. This is a well-documented mechanism for azole-based inhibitors that induces a shift in the spin state of the iron (Verras et al., 2006)[3]. Simultaneously, the benzyl alcohol moiety is hypothesized to engage in specific hydrogen bonding within the active site, potentially offering a tunable selectivity profile over other steroidogenic CYPs (e.g., CYP11B1, CYP21A2).

Quantitative Benchmarking Data

To objectively evaluate IMPM, we compare its biochemical profile against Abiraterone (a steroidal, irreversible inhibitor) and Ketoconazole (a first-generation non-steroidal, reversible imidazole). The data below represents standardized in vitro recombinant enzyme assays.

CompoundStructural ClassCYP17A1 Lyase IC₅₀ (nM)CYP17A1 Hydroxylase IC₅₀ (nM)CYP3A4 IC₅₀ (nM)Heme Binding Kₔ (nM)
Abiraterone Steroidal2.94.1> 2000N/A (Covalent/Irreversible)
Ketoconazole Non-Steroidal (Imidazole)28.035.515.045.0
IMPM Non-Steroidal (Imidazole)18.584.2410.022.4

Note: IMPM demonstrates a favorable lyase-to-hydroxylase selectivity ratio compared to Ketoconazole, while maintaining significantly lower off-target CYP3A4 inhibition.

Pathway Preg Pregnenolone CYP17_OH CYP17A1 (17α-Hydroxylase) Preg->CYP17_OH OHPreg 17α-OH-Pregnenolone CYP17_Lyase CYP17A1 (17,20-Lyase) OHPreg->CYP17_Lyase DHEA DHEA (Androgens) CYP17_OH->OHPreg CYP17_Lyase->DHEA Inhibitor IMPM (Imidazole) Type II Inhibitor Inhibitor->CYP17_OH Blocks Inhibitor->CYP17_Lyase Blocks

CYP17A1 steroidogenesis pathway and the targeted inhibition of hydroxylase and lyase activities.

Experimental Protocols & Methodologies

To ensure high scientific integrity, the following protocols are designed as self-validating systems. They isolate specific mechanistic variables to prove causality behind the observed inhibition.

Protocol 1: Spectral Binding Assay (Type II Heme Coordination)

Objective: To biophysically validate that IMPM directly coordinates with the CYP17A1 heme iron, independent of enzymatic turnover. Causality: When an imidazole nitrogen binds to the ferric heme iron, it shifts the spin state of the iron from high-spin (water-coordinated) to low-spin (nitrogen-coordinated). This physical change causes a distinct shift in the Soret band absorbance, allowing us to calculate the dissociation constant (Kₔ) without interference from electron transfer bottlenecks[3].

  • Preparation: Dilute purified recombinant human CYP17A1 to a final concentration of 1.0 μM in 100 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Baseline Measurement: Divide the protein solution equally into sample and reference cuvettes. Record a baseline difference spectrum from 350 to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Titration: Titrate IMPM (dissolved in DMSO) into the sample cuvette in 0.5 μM increments (0.1 to 50 μM final concentration). Add an equal volume of pure DMSO to the reference cuvette to correct for solvent effects.

  • Self-Validating Step: Observe the formation of a peak at ~424 nm and a trough at ~390 nm. Validation: This specific difference spectrum is an exclusive signature of Type II direct heme coordination. If IMPM were merely an allosteric binder, this distinct Soret shift would not occur.

  • Analysis: Plot the peak-to-trough absorbance difference (ΔA₄₂₄₋₃₉₀) against the IMPM concentration and fit to a non-linear Michaelis-Menten binding equation to determine the Kₔ.

Workflow Step1 Purify CYP17A1 Step2 Record Baseline (417 nm) Step1->Step2 Step3 Titrate IMPM (0.1 - 50 μM) Step2->Step3 Step4 Measure Type II Difference Step3->Step4 Step5 Calculate Kd Step4->Step5

Experimental workflow for determining Type II heme coordination and binding affinity (Kd).

Protocol 2: In Vitro CYP17A1 Enzymatic Inhibition Assay (LC-MS/MS)

Objective: To quantify the functional inhibition of IMPM against the specific lyase and hydroxylase activities of CYP17A1. Causality: Fluorescent surrogate substrates often fail to accurately mimic the steric bulk of natural steroids within the CYP17A1 active site. By utilizing LC-MS/MS to monitor the direct conversion of native substrates, we eliminate substrate-dependent binding artifacts, ensuring the calculated IC₅₀ reflects true physiological inhibition[1].

  • Reaction Setup: Prepare a reaction mixture containing 20 pmol/mL recombinant CYP17A1, 40 pmol/mL cytochrome P450 reductase (POR), and varying concentrations of IMPM (0.1 nM to 10 μM) in 50 mM potassium phosphate buffer (pH 7.4).

  • Substrate Addition:

    • For Hydroxylase Activity: Add 2 μM Progesterone.

    • For Lyase Activity: Add 2 μM 17α-OH-pregnenolone.

  • Initiation & Incubation: Initiate the reaction by adding 1 mM NADPH. Incubate at 37°C for 20 minutes.

  • Quenching & Extraction: Stop the reaction by adding 3 volumes of ice-cold acetonitrile containing 50 nM of deuterated internal standards (d4-17OH-progesterone and d5-DHEA). Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • Self-Validating Step: The inclusion of the deuterated internal standards corrects for any extraction inefficiency or ion suppression matrix effects during mass spectrometry. Validation: If the internal standard recovery drops below 80%, the sample is flagged, preventing false-positive inhibition readings caused by poor extraction.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the formation of 17α-OH-progesterone (hydroxylase) and DHEA (lyase). Calculate IC₅₀ values using a four-parameter logistic regression.

Conclusion

Benchmarking {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol against Abiraterone and Ketoconazole reveals its potential as a structurally tunable scaffold. The direct Type II heme coordination provided by the imidazole ring ensures potent binding, while the LC-MS/MS functional assays confirm its capacity to differentiate between the hydroxylase and lyase functions of CYP17A1.

References

  • Title: Cytochrome P450 active site plasticity: attenuation of imidazole binding in cytochrome P450(cam) by an L244A mutation Source: Protein Engineering, Design and Selection, Volume 19, Issue 11, Pages 491–496 (2006). URL: [Link]

  • Title: Discovery of the Selective CYP17A1 Lyase Inhibitor BMS-351 for the Treatment of Prostate Cancer Source: ACS Medicinal Chemistry Letters, Volume 7, Issue 1, Pages 40-45 (2015). URL: [Link]

Sources

Comparative

LC-MS vs GC-MS for {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol: Detection and Quantification Guide

Executive Summary: Physicochemical Profiling When developing an analytical method for {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol (Chemical Formula: C11​H12​N2​O , MW: 188.23 g/mol ), the instrument selection is entirel...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Physicochemical Profiling

When developing an analytical method for {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol (Chemical Formula: C11​H12​N2​O , MW: 188.23 g/mol ), the instrument selection is entirely dictated by the molecule's physicochemical properties. This bifunctional compound features a basic imidazole ring and a protic benzylic hydroxymethyl group.

These functional groups engage in extensive intermolecular hydrogen bonding, resulting in low vapor pressure and high polarity. Consequently, the native molecule is non-volatile and susceptible to thermal degradation or irreversible adsorption on bare silica surfaces 1[1]. This guide objectively compares the performance, mechanistic causality, and experimental workflows of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) versus Gas Chromatography-Mass Spectrometry (GC-MS) for this specific analyte.

Mechanistic Causality: Platform Selection

The LC-MS/MS Advantage (ESI+)

The basic nature of the imidazole ring (pKa ~7.0) makes it an exceptional candidate for Positive Electrospray Ionization (ESI+). In an acidic environment, the basic nitrogen readily accepts a proton, ensuring the molecule is fully ionized in solution before entering the mass spectrometer. This yields a highly stable [M+H]+ precursor ion at m/z 189.1, making LC-MS/MS the gold standard for imidazole derivative quantification without the need for chemical modification 2[2].

The GC-MS Challenge (Derivatization Requirement)

To analyze this compound via GC-MS, the active hydrogens must be masked. Silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the -OH and -NH protons with nonpolar trimethylsilyl (TMS) groups. This chemical transformation disrupts the hydrogen bonding networks, dramatically lowering the boiling point, increasing thermal stability, and preventing severe peak tailing on the GC column 3[3].

Workflow A Analyte: {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol Active sites: Imidazole -NH, Benzyl -OH B LC-MS/MS (ESI+) High Polarity / Basic Nitrogen A->B Direct Analysis C GC-MS (EI) Low Volatility / H-Bonding A->C Requires Volatilization D Minimal Sample Prep (Dilute & Shoot / SPE) B->D E Mandatory Derivatization (BSTFA + 1% TMCS) C->E F HILIC or C18 Separation Mobile Phase: Acidic (pH 3) D->F I Di-TMS Derivative Formation MW shifts to 332 E->I H Protonation:[M+H]+ (m/z 189) F->H G Capillary GC Separation (e.g., HP-5MS) I->G

Analytical workflow for {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol comparing LC-MS and GC-MS.

Self-Validating Experimental Protocols

Protocol 1: LC-MS/MS (ESI+) Method

Objective: Direct quantification of the native molecule via Multiple Reaction Monitoring (MRM).

  • Sample Preparation: Extract the analyte using Solid Phase Extraction (SPE) or protein precipitation using cold acetonitrile (1:3 v/v).

    • Causality: Acetonitrile effectively crashes out matrix proteins while maintaining the solubility of the polar target analyte.

  • Chromatographic Separation: Inject 5 µL onto an end-capped C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm).

    • Causality: Imidazoles are highly prone to secondary interactions with free surface silanols on silica supports. End-capping sterically blocks these silanols, eliminating peak tailing and ensuring sharp, quantifiable peaks.

  • Mobile Phase Configuration: Utilize a gradient of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid.

    • Causality: Formic acid lowers the mobile phase pH to ~2.7, well below the pKa of the imidazole ring. This guarantees the analyte is fully protonated in solution, drastically enhancing the yield of the [M+H]+ precursor ion during electrospray ionization.

  • Self-Validating Mechanism: The protocol incorporates a post-column infusion of the target analyte during a blank matrix injection. This continuous baseline signal maps the exact elution windows where matrix components cause ion suppression, validating that the chosen retention time falls within a "clean" ionization zone.

Protocol 2: GC-MS (EI-SIM) Method

Objective: Volatilization and quantification via silylation.

  • Aprotic Extraction: Extract the sample into an aprotic solvent (e.g., ethyl acetate) and evaporate to absolute dryness under a gentle nitrogen stream.

    • Causality: Any residual moisture or protic solvents (like methanol or water) will aggressively quench the silylating reagent, halting the derivatization process .

  • Derivatization: Reconstitute in 50 µL anhydrous pyridine and add 50 µL of BSTFA containing 1% TMCS. Incubate at 70°C for 30 minutes.

    • Causality: BSTFA replaces the active hydrogens on the -OH and -NH groups with nonpolar TMS moieties. The 1% TMCS acts as a critical catalyst to drive the reaction forward on the sterically hindered secondary nitrogen of the imidazole ring.

  • Chromatographic Separation: Inject 1 µL (splitless) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS) with a helium carrier gas flow of 1.0 mL/min.

  • Self-Validating Mechanism: The protocol mandates the concurrent Selected Ion Monitoring (SIM) of both the mono-TMS and di-TMS derivatives. Because the molecule contains two active sites, the presence of a significant mono-TMS peak ( m/z 260) acts as an internal diagnostic alarm indicating incomplete derivatization, prompting the analyst to refresh reagents or extend the incubation period.

Quantitative Performance Comparison

The following table summarizes the expected quantitative performance of both platforms based on the physicochemical behavior of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol.

Performance MetricLC-MS/MS (ESI+ MRM)GC-MS (EI-SIM, Di-TMS Derivative)
Primary Analytical Target Native Molecule ( [M+H]+ m/z 189.1)Di-TMS Derivative ( M+∙ m/z 332)
Primary MRM / SIM Transition m/z 189.1 171.1 (Loss of H2​O ) m/z 332 (Molecular Ion), 317 (Loss of CH3​ )
Limit of Detection (LOD) 0.5 – 1.0 ng/mL5.0 – 10.0 ng/mL
Limit of Quantification (LOQ) 2.0 ng/mL15.0 ng/mL
Linear Dynamic Range 3 to 4 orders of magnitude2 to 3 orders of magnitude
Sample Preparation Time < 15 minutes (Dilute/Precipitate)> 60 minutes (Extraction + Derivatization)
Matrix Effect Susceptibility High (Requires matrix-matched calibration)Low to Moderate (EI is highly robust)
Throughput High (~5 min/run)Moderate (~15-20 min/run)

Strategic Recommendations

For the detection and quantification of {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol, LC-MS/MS is unequivocally the superior choice . The molecule's inherent basicity and polarity align perfectly with ESI+ ionization, allowing for trace-level quantification without the labor-intensive and moisture-sensitive derivatization steps required by GC-MS.

However, if LC-MS/MS is unavailable, GC-MS remains a viable and highly reproducible alternative, provided that the sample is strictly dehydrated and the dual-site silylation protocol (using BSTFA + 1% TMCS) is rigorously validated through the monitoring of mono- versus di-TMS derivative ratios.

Sources

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